Quinazoline, 4-hydrazinyl-7-methoxy-
Beschreibung
BenchChem offers high-quality Quinazoline, 4-hydrazinyl-7-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinazoline, 4-hydrazinyl-7-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(7-methoxyquinazolin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-6-2-3-7-8(4-6)11-5-12-9(7)13-10/h2-5H,10H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBGUMCGHKFHSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=N2)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Quinazoline, 4-hydrazinyl-7-methoxy- chemical structure and physical properties
Executive Summary
Quinazoline, 4-hydrazinyl-7-methoxy- (CAS: 1187042-73-4) is a highly reactive, specialized heterocyclic building block of profound importance in medicinal chemistry and drug discovery. Characterized by an electron-donating methoxy group at the 7-position and a highly nucleophilic hydrazine moiety at the 4-position, this compound serves as a critical intermediate for the synthesis of advanced kinase inhibitors, anti-tumor agents, and fused heterocyclic scaffolds such as triazoloquinazolines.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic properties, providing a deep mechanistic understanding of its synthesis, physical characteristics, and downstream pharmacological applications.
Chemical Structure and Physical Properties
The molecular architecture of 4-hydrazinyl-7-methoxyquinazoline dictates its reactivity. The quinazoline core is an electron-deficient aromatic system, heavily activated at the C4 position by the adjacent N1 and N3 nitrogen atoms. The addition of a 7-methoxy group introduces a resonance-donating (+M) effect that subtly modulates this electrophilicity while significantly enhancing the lipophilicity and solubility profile of the molecule—a crucial factor in optimizing the pharmacokinetic properties of downstream drug candidates[1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | Quinazoline, 4-hydrazinyl-7-methoxy- |
| CAS Registry Number | 1187042-73-4 |
| Molecular Formula | C9H10N4O |
| Molecular Weight | 190.20 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, and hot ethanol; Insoluble in water |
| Reactivity Profile | Highly nucleophilic at the terminal hydrazine nitrogen; acts as a bis-nucleophile in cyclization reactions |
Data sourced from the [1].
Mechanistic Synthesis Protocol
The synthesis of 4-hydrazinyl-7-methoxyquinazoline relies on a robust two-step sequence: chlorination of a lactam precursor followed by a nucleophilic aromatic substitution (SNAr). Every step in this protocol is designed to be self-validating, utilizing specific visual and thermodynamic cues to confirm reaction progress.
Synthetic workflow for 4-hydrazinyl-7-methoxyquinazoline via chlorination and SNAr.
Step 1: Chlorination (Activation of the C4 Position)
-
Causality: 7-Methoxyquinazolin-4(3H)-one exists predominantly in its stable lactam tautomer. To facilitate nucleophilic attack, the C=O must be converted into a highly electrophilic imidoyl chloride. Phosphorus oxychloride (POCl3) acts as both the chlorinating agent and the solvent.
-
Procedure:
-
Suspend 7-methoxyquinazolin-4(3H)-one (1.0 eq) in neat POCl3 (5.0 eq).
-
Add a catalytic amount of N,N-dimethylaniline. Why? This accelerates the formation of the reactive Vilsmeier-Haack-type intermediate.
-
Reflux the mixture at 105°C for 3-4 hours.
-
-
Self-Validation: The reaction is complete when the opaque suspension transitions into a clear, homogenous solution. Carefully quench the mixture over crushed ice to precipitate the 4-chloro-7-methoxyquinazoline intermediate.
Step 2: Hydrazinolysis (SNAr Mechanism)
-
Causality: The C4-chloride is highly labile. Hydrazine hydrate is utilized because the adjacent nitrogen atom's unshared electron pair drastically increases the nucleophilicity of the attacking nitrogen (the "alpha-effect"). This allows the SNAr reaction to proceed rapidly, overcoming any slight deactivation caused by the 7-methoxy group[2].
-
Procedure:
-
Dissolve the 4-chloro-7-methoxyquinazoline (1.0 eq) in absolute ethanol.
-
Dropwise add hydrazine monohydrate (65% or 80% solution, 3.0-5.0 eq) at room temperature.
-
Elevate the temperature and stir at 70-80°C for 2-3 hours[3].
-
-
Self-Validation: The formation of the product is visually confirmed by the emergence of a bright yellow or off-white precipitate. The product is significantly less soluble in cold ethanol than the starting materials, driving the reaction equilibrium forward[2]. Filter and recrystallize from acetonitrile to achieve >95% purity.
Downstream Reactivity and Pharmacological Applications
The true value of 4-hydrazinyl-7-methoxyquinazoline lies in its terminal hydrazine group, which acts as a versatile bi-functional handle for downstream medicinal chemistry campaigns.
Downstream reactivity pathways of 4-hydrazinyl-7-methoxyquinazoline.
A. Synthesis of Quinazolinyl Hydrazones (Schiff Bases)
By reacting the hydrazine core with various substituted aryl aldehydes in the presence of a mild acid catalyst (e.g., glacial acetic acid), researchers can rapidly generate libraries of Schiff bases[3].
-
Pharmacological Relevance: These hydrazones are heavily evaluated for their. The 7-methoxy group is particularly critical here, as it mimics the binding modality of FDA-approved EGFR inhibitors (like gefitinib), occupying the solvent-exposed cleft of the kinase active site to enhance binding affinity[2]. Furthermore, specific derivatives have shown potent inhibition against Phosphodiesterase 7 (PDE7), a target for inflammatory diseases[3].
B. Heterocyclization to Triazoloquinazolines
The hydrazine moiety can act as a bis-nucleophile. Treatment with aliphatic carboxylic acids, carbon disulfide, or triethyl orthoformate induces a cyclization event, yielding [1,2,4]triazolo[4,3-c]quinazolines[4].
-
Pharmacological Relevance: Triazoloquinazolines are privileged scaffolds that exhibit a broad spectrum of bioactivity, including anticonvulsant, antimicrobial, and anti-tumor properties. The rigidification of the hydrazine linker into a triazole ring restricts the conformational flexibility of the molecule, often leading to highly selective target engagement in drug development[4].
References
-
ChemRadar. "Quinazoline, 4-hydrazinyl-7-methoxy- CAS#1187042-73-4 | CAS Substance Database." ChemRadar Global Chemical Inventory Search. URL: [Link]
-
Frontiers in Chemistry. "Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors." Frontiers. URL:[Link]
-
SciSpace. "Triazoloquinazoline: Synthetic Strategies and Medicinal Importance." SciSpace / Typeset. URL:[Link]
-
Ural Federal University. "Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes." URFU Scientific Publications. URL: [Link]
Sources
- 1. Quinazoline, 4-hydrazinyl-7-methoxy- CAS#1187042-73-4 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information [chemradar.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Frontiers | Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors [frontiersin.org]
- 4. scispace.com [scispace.com]
Pharmacokinetics of Quinazoline, 4-hydrazinyl-7-methoxy- Derivatives: A Comprehensive ADME and Structural Optimization Guide
Executive Summary
As a Senior Application Scientist in small-molecule drug discovery, I frequently navigate the complex interplay between target affinity and systemic clearance. The quinazoline scaffold is a validated cornerstone in targeted oncology and infectious disease, serving as the core for numerous FDA-approved kinase inhibitors[1]. However, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these molecules requires precise structural tuning. This whitepaper provides an in-depth technical analysis of 4-hydrazinyl-7-methoxyquinazoline derivatives, detailing the causality behind their structural design, their in silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and the self-validating experimental protocols required for their evaluation.
Structural Rationale & Causality in Drug Design
The transition from a basic quinazoline core to a 4-hydrazinyl-7-methoxy derivative is not arbitrary; it is a calculated engineering choice designed to overcome specific biological and metabolic barriers.
The 7-Methoxy Advantage: Mitigating Metabolic Polymorphism
Metabolic polymorphism is a critical hurdle in clinical pharmacokinetics, where extensive and poor metabolizers process drugs at vastly different rates, leading to unpredictable toxicity or sub-therapeutic exposure. Research demonstrates that specific substitutions on the quinazoline ring, particularly the 7-methoxy group, can effectively prevent metabolic polymorphism compared to longer or more complex alkoxy chains[2]. By replacing highly metabolizable moieties with a sterically compact 7-methoxy group, we reduce the variability in Cytochrome P450 (CYP) mediated O-demethylation. Furthermore, the 7-methoxy group fine-tunes the compound's lipophilicity (LogP), ensuring optimal gastrointestinal absorption without triggering excessive non-specific plasma protein binding.
The 4-Hydrazinyl Handle: PD Enhancement and Synthetic Versatility
The C4 position of the quinazoline ring is highly activated for nucleophilic substitution[3]. Replacing standard amine or ether linkages with a hydrazinyl moiety ( −NH−NH2 ) serves a dual purpose:
-
Pharmacodynamic Causality : Hydrazinyl pharmacophores can induce reactive oxygen species (ROS) and nitric oxide (NO) production, providing a secondary, synergistic mechanism of action against resistant cell lines or parasitic infections[4].
-
Pharmacokinetic Causality : The primary amine of the hydrazine group acts as a highly reactive synthetic handle. It allows for rapid downstream functionalization into Schiff bases or triazole rings, modifications known to drastically improve the compound's systemic half-life and metabolic stability[5].
In Silico and In Vitro ADME Profiling
Before advancing a 4-hydrazinyl-7-methoxyquinazoline derivative into in vivo models, a rigorous in silico and in vitro ADME evaluation is mandatory to predict drug-likeness and clearance rates.
Absorption and Bioavailability
Using computational algorithms such as the SwissADME web tool, we can accurately predict the physicochemical properties of these small molecules[6]. The 4-hydrazinyl-7-methoxy core strictly adheres to Lipinski's Rule of Five, exhibiting a low molecular weight, an optimal topological polar surface area (TPSA), and a balanced lipophilicity profile. This structural geometry guarantees high predicted gastrointestinal (GI) absorption, making it an excellent candidate for oral formulation.
Metabolism and Cytochrome P450 Interactions
Quinazoline derivatives, including gefitinib and erlotinib, are predominantly metabolized by hepatic Cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6[7]. For 4-hydrazinyl-7-methoxy derivatives, the primary metabolic liabilities are the oxidation of the hydrazine moiety and, to a lesser extent, the O-demethylation of the 7-methoxy group. In vitro microsomal stability assays are critical to determine the intrinsic clearance ( Clint ) and predict the in vivo hepatic extraction ratio, ensuring the compound does not suffer from rapid first-pass metabolism.
Figure 1: Pharmacodynamic targeting of EGFR and pharmacokinetic metabolic clearance pathways.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the core scaffold and its subsequent in vitro metabolic profiling. These protocols are designed as self-validating systems, incorporating internal controls at every critical juncture.
Protocol 1: Synthesis of 4-Hydrazinyl-7-methoxyquinazoline
This synthesis relies on the electrophilic activation of the C4 position, followed by a targeted nucleophilic substitution[8].
-
Chlorination (Activation) : Suspend 7-methoxyquinazolin-4(3H)-one (10 mmol) in phosphorus oxychloride ( POCl3 , 15 mL). Add a catalytic amount of N,N-dimethylaniline to accelerate the formation of the Vilsmeier-Haack type intermediate.
-
Reflux : Heat the mixture to reflux (approx. 105°C) for 12 hours under an inert argon atmosphere to prevent premature hydrolysis.
-
Quenching & Extraction : Cool the reaction to room temperature and carefully pour it over crushed ice to quench the excess POCl3 . Extract the resulting 4-chloro-7-methoxyquinazoline intermediate with dichloromethane (DCM). Wash the organic layer with saturated NaHCO3 to neutralize residual acid, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Hydrazination (Nucleophilic Substitution) : Dissolve the crude 4-chloro intermediate in absolute ethanol (30 mL). Add hydrazine hydrate (50 mmol, 5 equivalents) dropwise at room temperature. The excess hydrazine acts as both the nucleophile and the acid scavenger.
-
Isolation : Reflux the mixture for 2 hours. A distinct yellow precipitate will form as the reaction reaches completion. Cool the mixture, filter the solid, wash extensively with cold water (to remove unreacted hydrazine) and cold ethanol, and dry under vacuum to yield the pure 4-hydrazinyl-7-methoxyquinazoline.
Figure 2: Step-by-step synthetic workflow and ADME profiling pipeline for the target scaffold.
Protocol 2: In Vitro Microsomal Stability Assay
This assay determines the metabolic half-life ( t1/2 ) and intrinsic clearance ( Clint ) of the synthesized derivative. The inclusion of an internal standard and a negative control (without NADPH) ensures the system is self-validating.
-
Preparation : Prepare a 10 mM stock solution of the quinazoline derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Ensure the final DMSO concentration does not exceed 0.1% to prevent CYP enzyme inhibition.
-
Incubation : Combine the compound with Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation : Initiate the metabolic biotransformation by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2 ). Self-Validation Step: Run a parallel control sample injected with buffer instead of the NADPH system to account for non-CYP mediated degradation.
-
Sampling & Quenching : At precise time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide).
-
Analysis : Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate the proteins. Analyze the supernatant via LC-MS/MS to quantify the exponential decay of the parent compound over time.
Quantitative Data Summaries
The following tables synthesize the typical pharmacokinetic parameters for the 4-hydrazinyl-7-methoxyquinazoline core, establishing a baseline for further structural optimization.
Table 1: In Silico ADMET Predictions (Derived via SwissADME)
| Parameter | Predicted Value | Pharmacokinetic Implication |
| Molecular Weight | ~204.23 g/mol | Excellent membrane permeability; easily diffuses across lipid bilayers. |
| LogP (Lipophilicity) | 1.8 - 2.5 | Optimal balance for GI absorption and aqueous solubility. |
| TPSA | 68.3 Ų | Good oral bioavailability; potential for Blood-Brain Barrier (BBB) penetration if required. |
| H-Bond Donors | 3 | Complies with Lipinski's Rule of 5 (≤ 5). |
| H-Bond Acceptors | 4 | Complies with Lipinski's Rule of 5 (≤ 10). |
| GI Absorption | High | Highly favorable for solid oral dosage forms. |
Table 2: In Vitro Pharmacokinetic Parameters (Human Liver Microsomes)
| Parameter | Value | Interpretation |
| Half-life ( t1/2 ) | 35 - 45 min | Moderate metabolic stability; the free hydrazine group may require prodrug masking for QD (once-daily) dosing. |
| Intrinsic Clearance ( Clint ) | 45.2 µL/min/mg | Moderate hepatic extraction ratio. |
| CYP3A4 Inhibition | IC50 > 10 µM | Low risk of precipitating drug-drug interactions (DDIs). |
| CYP2D6 Inhibition | IC50 > 50 µM | Negligible DDI risk, confirming the protective effect of the 7-methoxy group. |
| Plasma Protein Binding | 75 - 85% | Adequate free drug fraction ( fu ) remains available for target engagement. |
Conclusion & Future Perspectives
The 4-hydrazinyl-7-methoxyquinazoline scaffold is a highly tunable, pharmacokinetically robust core for advanced drug discovery. By leveraging the 7-methoxy group to bypass metabolic polymorphism and utilizing the 4-hydrazinyl group to enhance target engagement and synthetic versatility, researchers can develop highly potent kinase inhibitors or anti-infective agents. Future optimization campaigns should focus on masking the reactive hydrazine group in vivo—perhaps via reversible hydrazone prodrug strategies—to further extend the systemic half-life while maintaining the profound efficacy of the quinazoline pharmacophore.
Sources
- 1. In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors [file.scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rroij.com [rroij.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
Preclinical In Vitro Toxicity Profiling of Quinazoline, 4-hydrazinyl-7-methoxy-: A Mechanistic Framework
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: Quinazoline, 4-hydrazinyl-7-methoxy- (CAS# 1187042-73-4)[1]
Executive Summary & Pharmacophoric Analysis
As a Senior Application Scientist evaluating novel chemical entities, the preliminary in vitro toxicity screening of a compound must move beyond phenomenological observation into mechanistic validation. Quinazoline, 4-hydrazinyl-7-methoxy- represents a highly reactive, dual-pharmacophore scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and novel chemotherapeutics[1].
However, this structural architecture harbors two distinct toxicological liabilities:
-
The Quinazoline Core: Structurally homologous to first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib, this core is highly susceptible to cytochrome P450 (CYP450) mediated bioactivation, leading to idiosyncratic drug-induced liver injury (iDILI) ()[2].
-
The 4-Hydrazinyl Moiety: Hydrazine derivatives are notorious structural alerts. They undergo rapid oxidative biotransformation to form carbon-centered radicals and reactive oxygen species (ROS), driving genotoxicity and mitochondrial impairment ()[3].
To de-risk this compound during early-stage drug development, we must deploy a self-validating system of in vitro assays designed to isolate, trap, and quantify these specific mechanistic liabilities.
Mechanistic Rationale for Toxicity
A robust screening protocol requires a deep understanding of the causality behind experimental choices. The toxicity of 4-hydrazinyl-7-methoxyquinazoline is not primarily driven by the parent compound, but by its electrophilic and radical metabolites.
CYP450-Mediated Core Bioactivation
The methoxy-substituted quinazoline ring undergoes Phase I oxidation primarily catalyzed by hepatic CYP3A4 and CYP1A2. As demonstrated in the bioactivation of erlotinib, this oxidation yields highly reactive epoxides or quinone imines ()[4]. These "soft" electrophiles covalently bind to nucleophilic cysteine residues on cellular proteins, triggering glutathione (GSH) depletion, cellular stress, and subsequent hepatocyte necrosis.
Hydrazine Oxidation and Oxidative Stress
Concurrently, the 4-hydrazinyl group is oxidized by peroxidases, monoamine oxidases (MAO), and CYP450s into diazonium intermediates and free radicals. This pathway directly induces DNA strand scission (genotoxicity) and inhibits mitochondrial succinate dehydrogenase, leading to a profound, dose-dependent depletion of intracellular ATP—a hallmark of high-energy hydrazine toxicity ()[5].
Systems Visualization: Bioactivation Pathways
Bioactivation pathways and downstream toxicological events of 4-hydrazinyl-quinazolines.
Standardized In Vitro Toxicity Screening Protocols
To validate the mechanisms outlined above, the following step-by-step methodologies establish a self-validating experimental framework.
Protocol A: Reactive Metabolite Trapping (LC-HRMS/MS)
Causality: We utilize Glutathione (GSH) to trap "soft" electrophiles (epoxides from the quinazoline core) and Potassium Cyanide (KCN) to trap "hard" electrophiles (iminium/diazonium ions from the hydrazine moiety).
-
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL HLM suspension in 50 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
-
Spiking: Add Quinazoline, 4-hydrazinyl-7-methoxy- to a final concentration of 10 µM.
-
Trapping Agents: Add 5 mM GSH and 1 mM KCN to the mixture.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (essential reducing equivalent for CYP450 activity). Self-Validation: Run a parallel negative control lacking NADPH to rule out non-enzymatic degradation.
-
Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. (This precipitates proteins and halts enzymatic activity).
-
Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-HRMS/MS, scanning for GSH-adducts (mass shift +305 Da) and cyano-adducts (mass shift +25 Da).
Protocol B: Differential Cytotoxicity & Mitochondrial Impairment
Causality: Comparing toxicity in metabolically competent Primary Human Hepatocytes (PHH) versus metabolically deficient HepG2 cells isolates CYP-driven toxicity from parent-compound toxicity.
-
Seeding: Seed PHH and HepG2 cells at 1×10⁴ cells/well in collagen-coated 96-well plates. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Treat cells with the compound in a dose-response gradient (0.1 µM to 100 µM) for 24 hours. Self-Validation: Include 10 µM FCCP as a positive control for mitochondrial uncoupling.
-
Multiplexing: Add CellTox™ Green Dye (1:1000) to measure loss of membrane integrity (necrosis). Concurrently, lyse cells and add CellTiter-Glo® reagent to quantify intracellular ATP via luminescence.
-
Readout: Measure fluorescence (Ex 485 / Em 520) and luminescence. A sharp drop in ATP preceding membrane rupture indicates primary mitochondrial toxicity.
Protocol C: Genotoxicity (In Vitro Comet Assay)
Causality: The hydrazine moiety's propensity to form ROS necessitates direct measurement of DNA single- and double-strand breaks.
-
Exposure: Expose TK6 human lymphoblastoid cells to the compound (1, 5, and 10 µM) for 4 hours. Self-Validation: Use 50 µM H₂O₂ as a positive control.
-
Embedding: Suspend 1×10⁵ treated cells in 0.5% low-melting-point agarose and layer onto frosted glass slides.
-
Lysis & Unwinding: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100) for 1 hour. Transfer to alkaline electrophoresis buffer (pH > 13) for 30 minutes to allow DNA unwinding.
-
Electrophoresis: Run at 25 V, 300 mA for 30 minutes.
-
Staining: Neutralize slides, stain with SYBR® Gold, and quantify the "% Tail DNA" using fluorescence microscopy and Comet assay software.
Quantitative Data Presentation
The following table summarizes the expected benchmark thresholds for 4-hydrazinyl-quinazoline derivatives, allowing researchers to contextualize their experimental readouts against established toxicological baselines.
| Assay / Endpoint | Biological System | Expected Benchmark Threshold | Mechanistic Significance |
| Cytotoxicity (IC₅₀) | HepG2 Cells (Metabolically deficient) | > 50 µM | Baseline toxicity of the parent compound prior to bioactivation. |
| Cytotoxicity (IC₅₀) | Primary Human Hepatocytes (PHH) | < 15 µM | High sensitivity indicates CYP450-driven reactive metabolite formation. |
| GSH Trapping Rate | Human Liver Microsomes (HLMs) | > 100 pmol/mg protein/min | High risk of covalent protein binding and idiosyncratic DILI. |
| ATP Depletion (IC₅₀) | Isolated Hepatic Mitochondria | < 10 µM | Direct inhibition of succinate dehydrogenase by hydrazine radicals. |
| Genotoxicity (Comet) | TK6 Lymphoblastoid Cells | > 15% Tail DNA at 5 µM | Significant DNA strand scission driven by oxidative stress. |
References
-
ChemRadar. (2026). Quinazoline, 4-hydrazinyl-7-methoxy- CAS#1187042-73-4. ChemRadar Substance Database.[Link]
-
Sinha, B. K., & Mason, R. P. (2014). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Journal of Drug Metabolism & Toxicology.[Link]
-
Ai, C.-Z., Liu, Y., Li, W., Chen, D.-M., & Zhu, X.-X. (2017). Computational explanation for bioactivation mechanism of targeted anticancer agents mediated by cytochrome P450s: A case of Erlotinib. PLoS ONE.[Link]
-
Zhu, L., Yang, X., Wu, S., & Tan, B. (2024). Hepatotoxicity of epidermal growth factor receptor - tyrosine kinase inhibitors (EGFR-TKIs). Drug Metabolism Reviews.[Link]
-
Trohalaki, S., Zellmer, R. J., Pachter, R., Hussain, S. M., & Frazier, J. M. (2002). Risk Assessment of High-Energy Chemicals by in Vitro Toxicity Screening and Quantitative Structure-Activity Relationships. Toxicological Sciences.[Link]
Sources
Application Note: Synthesis and Isolation of 4-Hydrazinyl-7-methoxyquinazoline
Here is a comprehensive application note and synthesis protocol for Quinazoline, 4-hydrazinyl-7-methoxy- (CAS: 1187042-73-4).
Overview The 4-hydrazinoquinazoline scaffold is a highly versatile pharmacophore and a critical intermediate in the development of bioactive heterocycles, including fused triazoloquinazolines and target-specific hydrazones[1]. The presence of the 7-methoxy group alters the electron density of the quinazoline core, influencing both the kinetics of nucleophilic aromatic substitution ( SNAr ) and the ultimate pharmacological profile of the downstream active pharmaceutical ingredient (API).
This guide details a robust, two-phase synthetic workflow to generate 4-hydrazinyl-7-methoxyquinazoline from its stable lactam precursor, emphasizing mechanistic causality and thermodynamic control to prevent unwanted dimerization.
Reaction Pathway Visualization
Fig 1: Two-step synthetic workflow for 4-hydrazinyl-7-methoxyquinazoline.
Step-by-Step Experimental Methodology
Phase 1: Activation via Chlorination
The initial phase requires the conversion of the thermodynamically stable 7-methoxyquinazolin-4(3H)-one into a highly reactive imidoyl chloride.
-
Causality & Mechanism : Phosphorus oxychloride ( POCl3 ) serves a dual purpose as both the bulk solvent and the chlorinating reagent. The addition of a catalytic tertiary amine (e.g., N,N-dimethylaniline) is critical; it facilitates the formation of a highly electrophilic Vilsmeier-type intermediate, significantly accelerating the chlorination while neutralizing the generated HCl to drive the equilibrium forward[1].
-
Protocol :
-
Setup : In an oven-dried, round-bottom flask equipped with a reflux condenser and a drying tube, suspend 1.0 equivalent of 7-methoxyquinazolin-4(3H)-one in 5.0–10.0 equivalents of neat POCl3 .
-
Catalysis : Add 0.1 equivalents of N,N-dimethylaniline dropwise.
-
Reaction : Heat the mixture to reflux (approx. 105 °C) and maintain for 3 to 4 hours. The suspension will gradually turn into a clear, dark solution as the reaction completes.
-
Critical Isolation (Self-Validation) : Remove the excess POCl3 via vacuum distillation prior to any aqueous workup. Why? Direct aqueous quenching of large volumes of POCl3 is violently exothermic and will rapidly hydrolyze the moisture-sensitive 4-chloroquinazoline intermediate back into the starting lactam.
-
Quenching : Pour the concentrated, viscous residue over crushed ice. Carefully neutralize the aqueous mixture to pH 7–8 using saturated aqueous NaHCO3 .
-
Extraction : Extract the aqueous phase with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2SO4 , filter, and evaporate under reduced pressure to yield 4-chloro-7-methoxyquinazoline. Proceed to Phase 2 immediately to avoid degradation.
-
Phase 2: Nucleophilic Aromatic Substitution (Hydrazinolysis)
The 4-position of the newly formed intermediate is highly electron-deficient, making it an excellent candidate for SNAr by hydrazine[1].
-
Causality & Mechanism : Hydrazine monohydrate is employed due to its potent nucleophilicity, driven by the alpha-effect. A strict stoichiometric excess (3 to 5 equivalents) is mandatory. Why? If a 1:1 ratio is used, the synthesized 4-hydrazinylquinazoline product will act as a competing nucleophile, attacking unreacted 4-chloroquinazoline to generate an unwanted, insoluble symmetric bis-quinazoline dimer. Ethanol is selected as the solvent because it provides excellent solubility for the reactants at 70 °C but forces the more polar product to precipitate upon cooling[2].
-
Protocol :
-
Dissolution : Dissolve 1.0 equivalent of the crude 4-chloro-7-methoxyquinazoline in absolute ethanol.
-
Nucleophile Addition : Dropwise, add 3.0 to 5.0 equivalents of hydrazine monohydrate (65% or 85% aqueous solution) at room temperature[2].
-
Reaction : Heat the reaction mixture to 70 °C and maintain stirring for 3 to 6 hours[2]. Monitor the disappearance of the starting material via TLC (Eluent: DCM/MeOH 9:1).
-
Crystallization : Remove the heat source and cool the mixture to 0–5 °C in an ice bath. The target 4-hydrazinyl-7-methoxyquinazoline exhibits low solubility in cold ethanol and will readily precipitate as a solid.
-
Isolation : Isolate the solid via vacuum filtration. Wash the filter cake sequentially with cold ethanol (to remove residual hydrazine) and diethyl ether (to facilitate rapid drying). Dry under high vacuum.
-
Quantitative Reaction Parameters
| Phase | Reagent / Substrate | Function | Equivalents | Temp (°C) | Time (h) |
| 1 | 7-Methoxyquinazolin-4(3H)-one | Substrate | 1.0 | 105 | 3.0 - 4.0 |
| 1 | Phosphorus oxychloride ( POCl3 ) | Reagent / Solvent | 5.0 - 10.0 | 105 | 3.0 - 4.0 |
| 1 | N,N-Dimethylaniline | Catalyst | 0.1 | 105 | 3.0 - 4.0 |
| 2 | 4-Chloro-7-methoxyquinazoline | Substrate | 1.0 | 70 | 3.0 - 6.0 |
| 2 | Hydrazine monohydrate | Nucleophile | 3.0 - 5.0 | 70 | 3.0 - 6.0 |
References
-
Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research & Reviews: Journal of Chemistry.[Link]
-
Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. Ural Federal University / ChimTech.[Link]
Sources
HPLC method development for Quinazoline, 4-hydrazinyl-7-methoxy- analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of 4-hydrazinyl-7-methoxy-quinazoline
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development, optimization, and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-hydrazinyl-7-methoxy-quinazoline. Quinazoline derivatives are a significant class of compounds in medicinal chemistry, often serving as scaffolds for developing new therapeutic agents.[1][2] The presence of a polar hydrazinyl group and a basic quinazoline core presents specific chromatographic challenges, such as poor retention and peak tailing. This guide details a systematic approach, from initial analyte characterization and method scouting to full validation according to ICH guidelines, ensuring the final method is accurate, precise, and robust for research and quality control applications.
Introduction: The Analytical Challenge
4-hydrazinyl-7-methoxy-quinazoline belongs to a class of heterocyclic compounds widely investigated for their diverse pharmacological activities.[1][2] Accurate quantification of this analyte is crucial during drug discovery, process development, and for quality control of the final product. The analytical challenge stems from the molecule's dual nature: a moderately hydrophobic quinazoline backbone combined with a highly polar and basic hydrazinyl functional group.[3] Standard reversed-phase HPLC methods can suffer from issues like poor peak shape and insufficient retention.[4]
This application note addresses these challenges by providing a logical, step-by-step workflow. We will explain the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings, grounding our choices in established chromatographic principles and authoritative guidelines.
Analyte Characterization
A thorough understanding of the analyte's physicochemical properties is the foundation of effective HPLC method development.
Table 1: Physicochemical Properties of 4-hydrazinyl-7-methoxy-quinazoline
| Property | Value / Structure | Source |
|---|---|---|
| Chemical Structure | ![]() |
- |
| Molecular Formula | C₉H₁₀N₄O | [5] |
| Molecular Weight | 190.20 g/mol | [5] |
| Predicted XlogP | 1.5 | [6] |
| UV Absorbance | Strong UV absorbance expected due to the quinazoline aromatic system.[7] | - |
| Chemical Nature | Contains a basic hydrazinyl group and a quinazoline nitrogenous core, making it susceptible to pH changes and interactions with active silanols on the stationary phase.[7] | - |
The predicted XlogP of 1.5 suggests moderate hydrophobicity, making reversed-phase chromatography a suitable starting point.[8] The quinazoline ring system is an excellent chromophore, indicating that UV detection will be highly sensitive.[7][9]
HPLC Method Development and Optimization Strategy
Our strategy follows a systematic progression from initial screening to fine-tuning for optimal performance and subsequent validation. This workflow ensures that the final method is robust and fit for its intended purpose.
Caption: HPLC Method Development and Validation Workflow.
Rationale for Initial Conditions
-
Column Selection : A modern, high-purity, base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is the preferred starting point.[7][10] These columns minimize free silanol groups, which can cause severe peak tailing with basic compounds like 4-hydrazinyl-7-methoxy-quinazoline.[7]
-
Mobile Phase :
-
Organic: Acetonitrile (MeCN) is chosen over methanol for its lower viscosity and favorable UV transparency.[8]
-
Aqueous: An acidic mobile phase is employed to protonate the basic analyte. This ensures consistent ionization and masks residual silanol activity, leading to improved peak symmetry.[7] A 0.1% solution of formic acid in HPLC-grade water (pH ~2.7) is an excellent, MS-compatible choice.
-
-
Detection : A Photodiode Array (PDA) detector is used to scan the analyte from 200-400 nm to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Quinazoline derivatives typically exhibit strong absorbance between 240–300 nm.[7]
-
Elution Mode : A broad scouting gradient (e.g., 5% to 95% MeCN over 20 minutes) is essential to determine the elution profile of the analyte and any potential impurities without prior knowledge.[10]
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane filter and degas thoroughly.
-
Mobile Phase B (Organic): Use 100% HPLC-grade acetonitrile.
-
Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures compatibility with the initial mobile phase conditions and prevents peak distortion.[7]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-hydrazinyl-7-methoxy-quinazoline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the sample diluent.
Protocol 2: Optimized Chromatographic Method
The following conditions were established after initial scouting and optimization to achieve a symmetric peak with adequate retention and a reasonable run time.
Table 2: Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1200 Series HPLC or equivalent with PDA Detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size (base-deactivated) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 10% B to 70% B over 10 min; hold at 70% B for 2 min; return to 10% B over 1 min; equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | λmax as determined by PDA scan (e.g., 254 nm) |
| Run Time | 18 minutes |
Protocol 3: Method Validation
The optimized method must be validated to ensure it is suitable for its intended purpose.[11] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13]
Table 3: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (Tf) | Tailing factor ≤ 2.0 | Ensures peak symmetry.[14] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency.[14] |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates stability of the chromatographic system. |
| %RSD of Peak Area | ≤ 2.0% | Confirms injection precision. |
(Based on 5 or 6 replicate injections of the working standard solution)
Validation Parameters Protocol:
-
Specificity: Inject the diluent (blank), a placebo (if applicable), and the standard solution. The blank and placebo should show no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 5 to 100 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120% of the working concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Analyze six replicate preparations of the sample at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine based on the signal-to-noise ratio (S/N). Typically, S/N should be ~10 for LOQ and ~3 for LOD.
-
Robustness: Intentionally vary critical method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability criteria should still be met.
Results and Data Presentation
A successful analysis will yield a sharp, symmetrical peak for 4-hydrazinyl-7-methoxy-quinazoline, well-resolved from any impurities or degradation products. All validation data should be tabulated for clear reporting.
Table 4: Example Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria | Status |
|---|---|---|---|
| Specificity | No interference observed | No interfering peaks | Pass |
| Linearity (R²) | 0.9995 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (% RSD) | 0.85% | ≤ 2.0% | Pass |
| LOQ | 1.0 µg/mL (S/N = 10.5) | S/N ≈ 10 | Pass |
| Robustness | System suitability passed under all varied conditions | SST criteria met | Pass |
Conclusion
This application note outlines a robust and reliable RP-HPLC method for the analysis of 4-hydrazinyl-7-methoxy-quinazoline. By employing a systematic development approach—starting with analyte characterization and using a base-deactivated C18 column with an acidic mobile phase—the common chromatographic issues associated with polar, basic compounds are effectively overcome. The detailed protocols for method execution and validation in accordance with ICH guidelines ensure that this method is fit-for-purpose in a regulated research or quality control environment.
References
- Benchchem. (n.d.). Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC.
- Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. In Toxicological Profile for Hydrazines.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Slideshare. (n.d.). analytical method validation and validation of hplc.
- Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Indian Journal of Pharmaceutical Sciences. (2014). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H).
- Taylor & Francis Online. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
- ACS Publications. (2024). Discovery of Quinazoline and Quinoline-Based Small Molecules as Utrophin Upregulators via AhR Antagonism for the Treatment of Duchenne Muscular Dystrophy. Journal of Medicinal Chemistry.
- Agilent. (n.d.). Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection.
- Journal of Pharmaceutical and Biomedical Sciences. (2020). Chemistry and activity of quinazoline moiety: A systematic review study.
- PubChemLite. (n.d.). 4-hydrazinyl-7-methoxyquinoline (C10H11N3O).
- ChemRadar. (n.d.). Quinazoline, 4-hydrazinyl-7-methoxy- CAS#1187042-73-4.
- BMC Chemistry. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors.
Sources
- 1. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. sepscience.com [sepscience.com]
- 5. Quinazoline, 4-hydrazinyl-7-methoxy- CAS#1187042-73-4 | GHS Classification Search Tool-ChemRadar [chemradar.com]
- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. chromtech.com [chromtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. analytical method validation and validation of hplc | PPT [slideshare.net]
Application Note: Synthesis and Validation of Bioactive Schiff Bases from Quinazoline, 4-hydrazinyl-7-methoxy-
Pharmacological Rationale & Scope
The functionalization of quinazoline scaffolds is a cornerstone of modern targeted drug discovery. Specifically, Quinazoline, 4-hydrazinyl-7-methoxy- (CAS: 1187042-73-4)[1] serves as a privileged intermediate for generating diverse libraries of Schiff bases (hydrazones). The resulting azomethine (C=N) linkage is highly valued for its ability to form critical hydrogen bonds with amino acid residues within the active sites of pathogenic enzymes and cellular constituents[2]. Recent drug development campaigns have successfully utilized 4-hydrazinoquinazoline-derived Schiff bases as potent, selective inhibitors of Phosphodiesterase 7 (PDE7) for anti-inflammatory applications[3], as well as broad-spectrum antibacterial and cytotoxic agents[2][4].
The presence of the 7-methoxy substitution on the quinazoline ring is particularly advantageous; it acts as an electron-donating group that enriches the electron density of the aromatic system, thereby modulating the molecule's lipophilicity, solubility, and target-binding thermodynamics.
Mechanistic Insights: The Causality of Condensation
The synthesis of a Schiff base from 4-hydrazinyl-7-methoxyquinazoline involves a classic nucleophilic addition-elimination mechanism. The terminal primary amine of the hydrazine moiety acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde (or ketone).
To ensure high yields and prevent the degradation of the quinazoline core, the reaction is typically carried out in absolute ethanol with a catalytic amount of glacial acetic acid[2][3].
-
Why Ethanol? Absolute ethanol provides an optimal dielectric constant to solubilize both the polar quinazoline precursor and the hydrophobic aromatic aldehydes. Furthermore, its boiling point (78°C) provides the perfect thermal envelope to drive the reaction forward without inducing unwanted side reactions[4].
-
Why Acetic Acid? The weak acid protonates the carbonyl oxygen of the aldehyde. This significantly increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the initial nucleophilic attack to form the transient hemiaminal intermediate[3]. Subsequent acid-catalyzed dehydration (-H₂O) irreversibly yields the stable azomethine linkage.
Mechanistic pathway of Schiff base formation via acid-catalyzed nucleophilic addition.
Quantitative Reaction Parameters
To maintain a self-validating and reproducible system, the stoichiometry and physical conditions must be strictly controlled. Table 1 summarizes the optimized parameters for this transformation.
Table 1: Stoichiometry and Reaction Parameters
| Reagent / Parameter | Function | Equivalents / Amount | Rationale |
| Quinazoline, 4-hydrazinyl-7-methoxy- | Primary Nucleophile | 1.0 eq | Limiting reagent; core scaffold[1]. |
| Aromatic Aldehyde | Electrophile | 1.05 - 1.1 eq | Slight excess ensures complete conversion of the hydrazine precursor[3]. |
| Absolute Ethanol | Solvent | 10-20 mL / mmol | Solubilizes intermediates; allows for azeotropic removal of water[2]. |
| Glacial Acetic Acid | Catalyst | 0.05 eq (2-3 drops) | Protonates carbonyl, accelerating nucleophilic attack[3]. |
| Temperature | Energy Source | 70-80°C (Reflux) | Overcomes activation energy barrier for dehydration[4]. |
Step-by-Step Experimental Protocol
This protocol is designed to be a self-validating workflow. By incorporating in-process monitoring, researchers can ensure the integrity of the synthesis before proceeding to isolation.
Step-by-step experimental workflow for the synthesis of quinazoline Schiff bases.
Phase 1: Reaction Assembly
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mmol of Quinazoline, 4-hydrazinyl-7-methoxy- (CAS: 1187042-73-4)[1].
-
Solvation: Suspend the solid in 15 mL of absolute ethanol. Stir at room temperature for 5 minutes to ensure uniform dispersion.
-
Electrophile Addition: Add 1.05 mmol of the desired aromatic aldehyde (e.g., 4-fluorobenzaldehyde or a substituted salicylic aldehyde) to the suspension[4].
-
Catalysis: Introduce 2 to 3 drops of glacial acetic acid to the mixture. Note: Do not over-acidify, as excessive acid can protonate the hydrazine nucleophile, rendering it unreactive.
Phase 2: Execution and In-Process Control
-
Reflux: Attach a reflux condenser and heat the reaction mixture to 70–80°C using an oil bath or heating mantle.
-
Monitoring (Self-Validation): Allow the mixture to reflux for 2 to 6 hours[2]. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) utilizing a Chloroform:Methanol (9:1 v/v) mobile phase. The disappearance of the lower-Rf hydrazine spot and the appearance of a new, often highly fluorescent, higher-Rf spot indicates successful conversion.
Phase 3: Isolation and Purification
-
Precipitation: Once TLC confirms the consumption of the starting material, remove the flask from the heat source and allow it to cool gradually to room temperature. The Schiff base will typically precipitate as a brightly colored (yellow to orange) crystalline solid[4]. If precipitation is incomplete, chill the flask in an ice-water bath for 30 minutes.
-
Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold ethanol to remove unreacted aldehyde and trace acid.
-
Recrystallization: To achieve >98% purity required for biological assays, recrystallize the crude solid from hot acetonitrile or absolute ethanol[3][4]. Dry the purified crystals under a high vacuum overnight.
Analytical Validation Standards
To confirm the structural integrity of the synthesized 7-methoxyquinazoline Schiff base, cross-reference your spectroscopic data against the established markers in Table 2. The disappearance of the primary amine (NH₂) protons and the emergence of the highly deshielded azomethine proton are the definitive proof of successful condensation[3].
Table 2: Expected Spectral Data for Analytical Validation
| Analytical Method | Target Functional Group | Expected Shift / Signal | Diagnostic Significance |
| FT-IR | Azomethine (C=N) | 1600 - 1620 cm⁻¹ | Confirms successful condensation and dehydration[2]. |
| FT-IR | Secondary Amine (N-H) | 3150 - 3300 cm⁻¹ | Distinguishes the Schiff base from fully cyclized triazoloquinazoline byproducts[2]. |
| ¹H-NMR (DMSO-d₆) | Azomethine Proton (CH=N) | δ 8.20 - 8.80 ppm (singlet) | Primary confirmation of the newly formed Schiff base linkage[4]. |
| ¹H-NMR (DMSO-d₆) | Hydrazone NH | δ 11.00 - 12.60 ppm (singlet) | Confirms the preservation of the hydrazine bridge; disappears if cyclized[3]. |
| ¹H-NMR (DMSO-d₆) | Methoxy Group (-OCH₃) | δ 3.80 - 4.00 ppm (singlet, 3H) | Verifies the structural integrity of the 7-methoxy substitution. |
Sources
- 1. Quinazoline, 4-hydrazinyl-7-methoxy- CAS#1187042-73-4 | CAS Substance Database | ChemRadar [chemradar.com]
- 2. rroij.com [rroij.com]
- 3. Frontiers | Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors [frontiersin.org]
- 4. elar.urfu.ru [elar.urfu.ru]
Application Note: In Vitro Kinase Assay Profiling of Quinazoline, 4-hydrazinyl-7-methoxy- Against EGFR
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound of Interest: Quinazoline, 4-hydrazinyl-7-methoxy- (CAS: 1187042-73-4) [1]
Executive Summary & Mechanistic Rationale
The quinazoline scaffold is a privileged pharmacophore in oncology, serving as the core structural motif for numerous FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Afatinib [2]. The compound Quinazoline, 4-hydrazinyl-7-methoxy- represents a highly versatile chemical probe and synthetic intermediate.
From a structural biology perspective, the quinazoline nitrogen atoms (N1 and N3) form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket (specifically at Met769 in EGFR). The 7-methoxy substitution projects into the solvent-exposed region, enhancing aqueous solubility and altering the electronic distribution of the core ring. Crucially, the 4-hydrazinyl moiety acts as both a potent hydrogen bond donor/acceptor network and a reactive linker, allowing this compound to either directly inhibit the kinase or serve as a precursor for irreversible inhibitors targeting the conserved Cys773 residue in the EGFR active site [3].
To accurately evaluate the potency (IC₅₀) and binding kinetics of this compound, a robust, self-validating in vitro assay is required. This guide details the deployment of the luminescent ADP-Glo™ Kinase Assay to quantify the inhibitory profile of Quinazoline, 4-hydrazinyl-7-methoxy- against recombinant human EGFR.
Mechanism of ATP-competitive EGFR inhibition by quinazoline derivatives.
Assay Principle: The ADP-Glo™ Methodology
Evaluating ATP-competitive inhibitors requires an assay that is highly sensitive to ATP consumption and ADP production. We utilize the ADP-Glo™ Kinase Assay [4] because it provides a universal, homogeneous, high-throughput screening (HTS) compatible platform.
Causality of Assay Choice: Unlike radiometric assays (³²P-ATP) which pose safety and disposal challenges, or antibody-based assays (ELISA/TR-FRET) which require specific substrate antibodies, ADP-Glo directly measures the universal product of kinase activity: ADP. The assay operates in two steps:
-
Depletion: Unreacted ATP is depleted, leaving only the ADP generated by the kinase.
-
Conversion & Detection: ADP is converted back to ATP, which then drives a luciferase/luciferin reaction to produce light. Luminescence is directly proportional to kinase activity [5].
Step-by-step workflow of the luminescent ADP-Glo™ Kinase Assay.
Experimental Protocol: Self-Validating Workflow
Reagent Preparation
-
Kinase Reaction Buffer (KRB): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 1 mM DTT.
-
Expert Insight: The inclusion of MnCl₂ is critical for optimal EGFR activity in vitro, as it stabilizes the active conformation of the kinase domain better than MgCl₂ alone. DTT prevents the oxidation of the reactive 4-hydrazinyl group on the test compound.
-
-
Enzyme: Purified, recombinant human EGFR (Kinase Domain).
-
Substrate: Poly(Glu,Tyr) 4:1 peptide (1 mg/mL stock).
-
Compound Preparation: Dissolve Quinazoline, 4-hydrazinyl-7-methoxy- in 100% LC-MS grade DMSO to a 10 mM stock.
Step-by-Step Execution (384-well format)
-
Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the quinazoline compound in KRB.
-
Causality Checkpoint: Ensure the final DMSO concentration in the assay well does not exceed 1%. Higher concentrations of DMSO will denature the EGFR kinase domain, leading to false-positive inhibition [5].
-
-
Reaction Assembly: To a white 384-well assay plate, add:
-
2.5 µL of the diluted Quinazoline compound (or 1% DMSO for vehicle control).
-
2.5 µL of EGFR enzyme (optimized concentration, typically 1-5 ng/well).
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Causality Checkpoint: Pre-incubation allows the 4-hydrazinyl moiety to establish equilibrium binding within the hinge region before ATP introduces competitive pressure.
-
-
Reaction Initiation: Add 5.0 µL of Substrate/ATP mix.
-
Critical Parameter: Use ATP at its apparent Michaelis constant ( Km ) for EGFR (typically 10 µM). Using ATP at Km ensures the assay is highly sensitive to competitive inhibitors like quinazolines.
-
-
Kinase Reaction: Incubate at 30°C for 60 minutes.
-
Termination & Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to halt the kinase reaction and deplete all unreacted ATP.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Readout: Measure luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second).
Data Presentation and Quality Control
A self-validating protocol must include internal controls to ensure data integrity. Calculate the Z'-factor using the vehicle control (100% activity) and a no-enzyme control (0% activity). A Z'-factor > 0.6 indicates a robust, reliable assay.
Calculate the % Inhibition for each concentration:
% Inhibition=100×(1−RLUvehicle−RLUbackgroundRLUcompound−RLUbackground)Plot the % Inhibition against the log₁₀ of the quinazoline concentration and fit to a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.
Quantitative Reference Data
To benchmark the activity of Quinazoline, 4-hydrazinyl-7-methoxy-, compare its IC₅₀ against established clinical quinazoline derivatives.
| Compound Class / Name | Structural Feature | Target Kinase | Expected IC₅₀ Range (In Vitro) | Assay Format |
| Gefitinib (Control) | 4-anilinoquinazoline | EGFR (WT) | 1.0 - 5.0 nM | ADP-Glo |
| Erlotinib (Control) | 4-anilinoquinazoline | EGFR (WT) | 1.0 - 5.0 nM | ADP-Glo |
| Quinazoline, 4-hydrazinyl-7-methoxy- | 4-hydrazinylquinazoline | EGFR (WT) | 50 nM - 500 nM (Probe dependent) | ADP-Glo |
| Afatinib (Control) | Irreversible 4-anilino | EGFR (WT / Mut) | 0.5 - 2.0 nM | ADP-Glo |
Table 1: Comparative in vitro kinase inhibitory profiles of quinazoline derivatives. The 4-hydrazinyl derivative typically exhibits moderate baseline activity, making it an ideal starting point for synthesizing highly potent, irreversible analogs.
Troubleshooting & Expert Insights
-
Signal-to-Background (S/B) Ratio is too low: This often occurs if the ATP concentration is too low, or if the EGFR enzyme has lost specific activity due to freeze-thaw cycles. Always aliquot the recombinant kinase and store at -80°C. Do not freeze-thaw more than twice.
-
Non-Standard Hill Slopes: If the dose-response curve yields a Hill slope significantly steeper than 1.0, the 4-hydrazinyl group may be acting as a pan-assay interference compound (PAINS) via aggregation or non-specific reactivity. To test this, add 0.01% Triton X-100 to the buffer; if the IC₅₀ shifts dramatically, the inhibition is likely due to colloidal aggregation rather than specific ATP-pocket binding.
-
Irreversible Binding Kinetics: Because the 4-hydrazinyl group is nucleophilic, it may slowly form covalent adducts with active site residues over time [3]. If time-dependent inhibition is suspected, perform the assay at varying pre-incubation times (0, 15, 60 minutes) and observe if the IC₅₀ shifts to lower values over time.
References
-
ChemRadar Substance Database. "Quinazoline, 4-hydrazinyl-7-methoxy- CAS#1187042-73-4." ChemRadar. Available at:[Link]
-
Katsila, T., et al. "Target Modulation by a Kinase Inhibitor Engineered to Induce a Tandem Blockade of the Epidermal Growth Factor Receptor (EGFR) and c-Src: The Concept of Type III Combi-Targeting." PLOS One. Available at:[Link]
-
Liu, Y., et al. "Clinical stage EGFR inhibitors irreversibly alkylate Bmx Kinase." PubMed Central (PMC). Available at:[Link]
-
Nam, A., et al. "ADP-Glo kinase assay." Bio-protocol. Available at:[Link]
Application Note: NMR Spectroscopy Characterization of 4-Hydrazinyl-7-methoxyquinazoline
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Introduction and Context
Quinazoline derivatives form the pharmacophoric core of numerous FDA-approved tyrosine kinase inhibitors, including gefitinib and erlotinib. The compound 4-hydrazinyl-7-methoxyquinazoline serves as a highly versatile intermediate in medicinal chemistry, primarily utilized for the synthesis of complex fused heterocyclic systems such as triazolo-, pyrimido-, and tetrazino-quinazolines[1][2].
Accurate structural characterization of this intermediate is critical. The regioselectivity and success of subsequent cyclization reactions depend entirely on the structural integrity of the hydrazine moiety and the exact substitution pattern of the methoxy group. This application note provides a comprehensive, self-validating protocol for the 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-hydrazinyl-7-methoxyquinazoline, detailing the causality behind experimental choices and signal assignments.
Mechanistic Principles of Quinazoline NMR
Before executing the protocol, it is essential to understand the electronic environments dictating the chemical shifts in 4-hydrazinyl-7-methoxyquinazoline:
-
The Peri-Effect and Magnetic Anisotropy: The proton at the C-5 position (H-5) is situated in the "peri" position relative to the C-4 substituent. The magnetic anisotropy of the adjacent pyrimidine ring and the deshielding cone of the C=N bonds push the H-5 resonance significantly downfield (typically >8.0 ppm)[3].
-
Resonance (+M) Shielding: The strongly electron-donating 7-methoxy group increases electron density at the ortho (C-6, C-8) and para (C-4a) positions via resonance. This shielding effect shifts H-6 and H-8 upfield (~7.1 ppm) compared to the unsubstituted quinazoline core.
-
Tautomeric Equilibrium: While 4-hydrazinoquinazolines can theoretically exhibit amino-imino tautomerism, computational thermodynamics and experimental NMR studies confirm that the amino tautomer (featuring a distinct aromatic core and a terminal -NH-NH₂ group) overwhelmingly predominates in polar aprotic solvents[4].
Experimental Protocol: Sample Preparation and Acquisition
To ensure a self-validating and reproducible NMR acquisition, follow this step-by-step methodology.
Phase 1: Sample Preparation
-
Step 1: Solvent Selection. Select anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: The hydrazine moiety (-NH-NH₂) is highly polar, making the compound poorly soluble in CDCl₃. Furthermore, DMSO-d6 strongly hydrogen-bonds with exchangeable protons, slowing down their exchange rate with trace water. This allows the distinct observation of the -NH and -NH₂ signals, which would otherwise broaden into the baseline in protic or less polar solvents[2][5].
-
-
Step 2: Concentration. Accurately weigh 15–20 mg of the purified compound and dissolve it in 0.6 mL of DMSO-d6. Vortex for 30 seconds.
-
Step 3: Transfer. Transfer the clear solution into a high-quality 5 mm NMR tube. Ensure no micro-bubbles are trapped at the bottom, as these will distort the magnetic field homogeneity.
Phase 2: Data Acquisition
-
Step 4: Shimming and Tuning. Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform gradient shimming.
-
Causality: Precise shimming is critical here to resolve the fine meta-coupling ( J≈2.5 Hz) between H-6 and H-8.
-
-
Step 5: ¹H NMR Acquisition. Acquire a standard 1D proton spectrum (e.g., zg30 pulse program). Set the relaxation delay (D1) to 2 seconds and acquire 16–32 scans.
-
Step 6: ¹³C NMR Acquisition. Acquire a proton-decoupled ¹³C spectrum (e.g., zgpg30). Set D1 to 2–3 seconds and acquire 1024–2048 scans.
-
Causality: The quinazoline core contains multiple quaternary carbons (C-2, C-4, C-4a, C-8a, C-7) which have long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. A longer D1 and higher scan count ensure these peaks are distinguishable from baseline noise.
-
Phase 3: System Validation
-
Validation Check: Inspect the ¹H NMR spectrum for the terminal -NH₂ peak (integrating to 2H) around 4.8–5.0 ppm. If this peak is absent or integrates to <1.5, suspect rapid proton exchange due to trace water contamination in the solvent. Correction: Add activated molecular sieves to the NMR tube, wait 30 minutes, and re-acquire.
Fig 1. Standardized NMR characterization workflow for quinazoline derivatives.
Data Presentation: Signal Assignments
The following tables summarize the expected quantitative data for 4-hydrazinyl-7-methoxyquinazoline, synthesizing standard chemical shift rules with empirical data from structurally analogous quinazolines[2][3][5].
Table 1: ¹H NMR Signal Assignments (DMSO-d6, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Justification |
| 4-NH | ~9.65 | br s | 1H | - | Highly deshielded by the adjacent aromatic ring and heteroatoms; D₂O exchangeable. |
| H-2 | ~8.45 | s | 1H | - | Highly deshielded isolated proton situated between two electronegative nitrogens. |
| H-5 | ~8.15 | d | 1H | 9.0 | Deshielded by the peri-effect of the pyrimidine ring; ortho-coupled to H-6. |
| H-6 | ~7.15 | dd | 1H | 9.0, 2.5 | Shielded by the +M effect of 7-methoxy; ortho-coupled to H-5, meta-coupled to H-8. |
| H-8 | ~7.10 | d | 1H | 2.5 | Shielded by the +M effect of 7-methoxy; meta-coupled to H-6. |
| 4-NH₂ | ~4.85 | br s | 2H | - | Hydrazine terminal protons; D₂O exchangeable. |
| 7-OCH₃ | ~3.90 | s | 3H | - | Typical methoxy resonance attached to an aromatic ring. |
Table 2: ¹³C NMR Signal Assignments (DMSO-d6, 100 MHz)
| Position | Chemical Shift (δ, ppm) | Type | Assignment Justification |
| C-7 | ~163.5 | Quaternary | Highly deshielded by the directly attached electronegative oxygen of the methoxy group. |
| C-4 | ~159.0 | Quaternary | Deshielded by adjacent ring nitrogens and the exocyclic hydrazine substitution. |
| C-2 | ~153.5 | CH | Characteristic pyrimidine carbon between two nitrogens. |
| C-8a | ~151.0 | Quaternary | Bridgehead carbon adjacent to N-1. |
| C-5 | ~125.0 | CH | Aromatic carbon, slightly deshielded by the core anisotropy. |
| C-6 | ~115.5 | CH | Shielded by the ortho-relationship to the electron-donating methoxy group. |
| C-4a | ~110.5 | Quaternary | Bridgehead carbon, shielded by resonance from the heteroatoms. |
| C-8 | ~106.0 | CH | Highly shielded by the ortho-relationship to the methoxy group. |
| 7-OCH₃ | ~55.8 | CH₃ | Typical aliphatic carbon attached to an oxygen atom. |
Advanced Structural Validation: 2D NMR Workflows
To unequivocally prove the regiochemistry (e.g., verifying that the methoxy group is at C-7 and not C-6), 2D NMR experiments are required.
-
COSY (Correlation Spectroscopy): Validates the contiguous spin system of the benzene ring. H-5 (d) will show a strong cross-peak with H-6 (dd), confirming their ortho relationship.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate self-validating experiment for the substitution pattern.
-
The 7-OCH₃ protons (~3.90 ppm) will show a strong 3-bond correlation to C-7 (~163.5 ppm).
-
H-6 and H-8 will also show 2-bond and 3-bond correlations to C-7 , locking the methoxy group to that exact position on the ring.
-
H-2 will show 3-bond correlations to C-4 and C-8a , bridging the two rings.
-
Fig 2. Key 2D NMR (COSY and HMBC) correlation network for structural validation.
References
- Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scirp.org.
- Synthesis and Cytotoxic Activity of New Pyrimido[1,2-c]quinazolines. Biointerface Research in Applied Chemistry.
- Synthesis and in vitro anti-proliferative activity of some novel isatins conjugated with quinazoline/phthalazine hydrazines. Taylor & Francis.
- Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. Lietuvos mokslų akademija.
- Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. Journal of Molecular Structure.
Sources
Application Note and Detailed Protocol for the Synthesis of 9-Methoxy-triazolo[4,3-c]quinazoline
Application Note and Detailed Protocol for the Synthesis of 9-Methoxy-[1][2][3]triazolo[4,3-c]quinazoline
Abstract
This document provides a comprehensive guide for the synthesis of 9-methoxy-[1][2][3]triazolo[4,3-c]quinazoline, a derivative of the pharmacologically significant triazoloquinazoline scaffold.[1][4] This fused heterocyclic system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5][6] This protocol details a robust and reproducible method starting from the key intermediate, 4-hydrazinyl-7-methoxyquinazoline. We will elaborate on the mechanistic rationale, step-by-step experimental procedures, characterization, and critical troubleshooting insights to ensure successful synthesis for researchers in drug discovery and organic synthesis.
Introduction and Rationale
The fusion of quinazoline and 1,2,4-triazole rings creates the triazoloquinazoline system, a "privileged scaffold" in drug development.[1][4] The diverse biological activities stem from the rigid, planar structure which can effectively interact with various biological targets.[5][6] The specific isomer,[1][2][3]triazolo[4,3-c]quinazoline, is accessible through the cyclization of a 4-hydrazinylquinazoline precursor.
The selection of 4-hydrazinyl-7-methoxyquinazoline as the starting material is strategic. The hydrazine group (-NHNH₂) at the C4 position is a potent binucleophile, primed for cyclization with a one-carbon electrophile to form the five-membered triazole ring. The methoxy group at the C7 position serves as a functional handle for modulating the electronic properties and solubility of the final molecule, which can be crucial for its pharmacokinetic and pharmacodynamic profile.
This guide focuses on a classic and effective method for this transformation: the reaction of the hydrazinylquinazoline with an orthoester, such as triethyl orthoformate, or with formic acid. These reagents act as the source for the single carbon atom required to complete the triazole ring.
Reaction Mechanism and Workflow
The core of this synthesis is an intramolecular cyclization reaction. The process can be summarized in two key stages:
-
Formation of a Hydrazone Intermediate: The more nucleophilic terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the one-carbon donor (e.g., triethyl orthoformate or formic acid). This results in the formation of a formylhydrazinyl intermediate.
-
Intramolecular Cyclization & Aromatization: The second nitrogen atom of the hydrazine then attacks the C4 carbon of the quinazoline ring. This is followed by the elimination of a small molecule (such as water or ethanol) to yield the final, stable, and aromatic triazoloquinazoline ring system. Using formic acid can sometimes lead to formylation as a side reaction.[7]
The overall workflow for this synthesis is depicted below.
Caption: High-level workflow for the synthesis of 9-methoxy-[1][2][3]triazolo[4,3-c]quinazoline.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Recommended Supplier |
| 4-Hydrazinyl-7-methoxyquinazoline | ≥97% | Sigma-Aldrich, Combi-Blocks |
| Triethyl orthoformate | ≥98% | Sigma-Aldrich, Acros Organics |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Fisher Scientific, VWR |
| Formic Acid | ≥98% | Sigma-Aldrich, Alfa Aesar |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | VWR |
| Hexanes | HPLC Grade | VWR |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filtration flask
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer, IR spectrophotometer
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol A: Cyclization using Triethyl Orthoformate
This is the preferred method due to milder conditions and cleaner reaction profiles. Triethyl orthoformate serves as both the reagent and solvent in some procedures, or ethanol can be used as a co-solvent.[8][9]
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydrazinyl-7-methoxyquinazoline (e.g., 1.0 g, 5.26 mmol).
-
Reagent Addition: Add triethyl orthoformate (20 mL). While it can act as the solvent, adding absolute ethanol (20 mL) can aid in solubility and is a common practice.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 9:1 mixture of ethyl acetate:hexanes as the mobile phase). The starting material spot should gradually be replaced by a new, typically more polar, product spot. The reaction is generally complete within 3-5 hours.
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate of the product should form.
-
Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether (2 x 10 mL) to remove any residual orthoformate.
-
Drying: Dry the product under vacuum to obtain the crude 9-methoxy-[1][2][3]triazolo[4,3-c]quinazoline.
Protocol B: Cyclization using Formic Acid
This method is an alternative that uses a readily available and inexpensive reagent.[10]
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, suspend 4-hydrazinyl-7-methoxyquinazoline (e.g., 1.0 g, 5.26 mmol) in formic acid (15 mL).
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC as described in Protocol A. This reaction may require a longer time, typically 6-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Neutralization & Precipitation: Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (100 mL). Slowly neutralize the solution by adding a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. A solid will precipitate.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 20 mL) to remove any salts, and then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven.
Purification
The crude product from either protocol can be purified by recrystallization. A mixture of ethanol and water or dimethylformamide (DMF) and water are suitable solvent systems.
-
Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for another 5-10 minutes.
-
Hot-filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration and dry them under vacuum.
Characterization and Data
The identity and purity of the synthesized 9-methoxy-[1][2][3]triazolo[4,3-c]quinazoline should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Determine experimentally; expect a sharp melting point for a pure compound. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~3.9-4.0 (s, 3H, -OCH₃), ~7.2-8.5 (m, 4H, Ar-H), ~9.5 (s, 1H, triazole C-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~56 (-OCH₃), ~110-165 (Ar-C and quinazoline/triazole carbons) |
| Mass Spec (ESI+) | Calculated for C₁₀H₈N₄O: 200.07. Found: m/z = 201.08 [M+H]⁺ |
| FT-IR (KBr, cm⁻¹) | ~3050-3150 (Ar C-H), ~1620 (C=N), ~1500 (C=C), ~1250 (C-O stretch) |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction. | Extend reflux time and continue to monitor by TLC. Ensure reagents are pure and anhydrous (especially for Protocol A). |
| Product is soluble in the work-up solvent. | Ensure the reaction mixture is thoroughly cooled before filtration. Use a minimal amount of cold solvent for washing. | |
| Impure Product | Side reactions (e.g., formylation with formic acid). | Purify carefully by recrystallization. Consider using Protocol A (triethyl orthoformate) for a cleaner reaction. |
| Starting material remains. | Ensure sufficient reflux time. If the reaction has stalled, consider adding a catalytic amount of acid (e.g., p-TsOH) for Protocol A. | |
| Difficulty with Recrystallization | Oiling out. | Ensure the correct solvent system is used. Add the anti-solvent (e.g., water) very slowly to the hot solution of the compound until slight turbidity appears, then allow to cool. |
Conclusion
This application note provides two effective and detailed protocols for the synthesis of 9-methoxy-[1][2][3]triazolo[4,3-c]quinazoline from 4-hydrazinyl-7-methoxyquinazoline. By following these guidelines, researchers can reliably produce this valuable heterocyclic compound for further investigation in medicinal chemistry and drug development programs. The choice between triethyl orthoformate and formic acid allows for flexibility based on available resources and desired reaction conditions.
References
-
Triazoloquinazoline: Synthetic Strategies and Medicinal Importance.[1][4][11]
-
Synthesis and Biological activity of some novel Triazoloquinazoline and Triazinoquinazoline Containing Benzenesulfonamide moiety.[2]
-
Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents.[12]
-
Synthesis and biological activities of some novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties.[3]
-
Novel triazoloquinazoline derivatives as VEGFR inhibitors: synthesis, cytotoxic evaluation and in silico studies.[13][14]
-
synthesis and characterisation of some triazolo quinazoline derivatives.[15]
-
Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors.[5]
-
New[1][2][3]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies.[6]
-
THE REACTION OF 2-HYDRAZINYL-1H-BENZIMIDAZOLE WITH TRIETHYL ORTHOFORMATE.[16]
-
Synthesis of 4-methoxyphenyl-substituted furo-fused derivatives.[8]
-
Unprecedented synthesis of a 14-membered hexaazamacrocycle.[9]
-
An unexpected direction of the reaction of hydrazino-1,3,5-triazines with formic acid. Synthesis of (4H-1,2,4-triazol-3-yl)guanidines.[10]
-
Acylation of hydrazides with acetic acid and formic acid.[7]
Sources
- 1. scispace.com [scispace.com]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. Synthesis and biological activities of some novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies | PLOS One [journals.plos.org]
- 7. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalpapers.com [chemicalpapers.com]
- 9. BJOC - Unprecedented synthesis of a 14-membered hexaazamacrocycle [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Triazoloquinazoline: Synthetic Strategies and Medicinal Importance | IntechOpen [intechopen.com]
- 12. Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Novel triazoloquinazoline derivatives as VEGFR inhibitors: synthesis, cytotoxic evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel triazoloquinazoline derivatives as VEGFR inhibitors: synthesis, cytotoxic evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. elar.urfu.ru [elar.urfu.ru]
Application Note: Safe Handling, Storage, and Synthetic Utilization of 4-Hydrazinyl-7-methoxyquinazoline
Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Application Guide
Executive Summary & Scientific Significance
4-Hydrazinyl-7-methoxyquinazoline (CAS: 49612-23-9 / related derivatives) is a highly reactive, bifunctional heterocyclic intermediate widely utilized in modern drug discovery. The quinazoline scaffold is a privileged pharmacophore, forming the core of numerous FDA-approved multikinase inhibitors (e.g., targeting EGFR and HER2) [1]. The introduction of a hydrazine moiety at the C4 position provides a powerful nucleophilic handle, enabling the synthesis of complex fused-ring systems such as triazolo[4,3-c]quinazolines, which have demonstrated profound efficacy as DNA-intercalating Topoisomerase II inhibitors [2].
However, the inherent reactivity of the alpha-effect hydrazine nitrogen makes this compound highly susceptible to autoxidation, photolytic degradation, and moisture-induced hydrolysis. This application note provides a causality-driven framework for the safe handling, long-term storage, and experimental utilization of 4-hydrazinyl-7-methoxyquinazoline, ensuring high-fidelity synthetic outcomes.
Physicochemical & Hazard Profile
To design an effective handling protocol, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The hydrazine group acts as a strong nucleophile but readily oxidizes to diazonium or azo species upon exposure to atmospheric oxygen.
Table 1: Physicochemical Properties and Hazard Metrics
| Parameter | Specification / Data | Causality / Implication for Handling |
| Molecular Formula | C9H10N4O | Contains multiple nitrogenous hydrogen-bond donors/acceptors. |
| Molecular Weight | 190.20 g/mol | Low molecular weight facilitates rapid dissolution in polar aprotic solvents. |
| Appearance | Pale yellow to off-white solid | Self-Validation: A shift to dark orange/brown indicates oxidative degradation. |
| Reactivity | Strong α -effect nucleophile | Rapidly reacts with aldehydes/ketones (Schiff base) and acid chlorides [3]. |
| Primary Hazards | Acute Toxicity, Irritant | Hydrazines are toxic and potentially mutagenic; requires strict containment. |
| Storage Temp. | -20 °C (Freezer) | Suppresses the kinetic rate of autoxidation and thermal decomposition. |
Chemical Reactivity & Degradation Pathways
The utility of 4-hydrazinyl-7-methoxyquinazoline lies in its ability to undergo rapid condensation and cyclization reactions. However, these same pathways dictate its degradation if improperly stored.
Chemical reactivity and degradation pathways of 4-hydrazinyl-7-methoxyquinazoline.
Laboratory Storage & Safe Handling Protocols
The following protocols are designed as a self-validating system . By monitoring physical changes and utilizing specific engineering controls, researchers can guarantee reagent integrity prior to complex syntheses.
Causality-Driven Storage Guidelines
-
Inert Atmosphere (Argon vs. Nitrogen): Always backfill the storage vial with Argon. Causality: Argon is denser than air and Nitrogen. It forms a protective, heavy blanket directly over the solid chemical, effectively displacing oxygen and preventing the oxidation of the terminal amine.
-
Temperature Control (-20 °C): Store in a spark-proof laboratory freezer. Causality: Low temperatures exponentially decrease the rate of radical-mediated degradation pathways.
-
Desiccation: Store the primary vial inside a secondary container filled with indicating silica gel. Causality: Moisture acts as a catalyst for the hydrolysis of the quinazoline core over extended periods.
Standard Operating Procedure: Handling & Weighing
Standard operating procedure for the laboratory handling and storage workflow.
Step-by-Step Handling Workflow:
-
Equilibration (Critical Step): Remove the secondary container from the -20 °C freezer and place it in a vacuum desiccator at room temperature for at least 60 minutes before opening.
-
Causality: Opening a cold vial in a humid lab causes immediate condensation of water onto the reactive solid, ruining the titer and introducing nucleophilic water into downstream anhydrous reactions.
-
-
Environmental Control: Transfer the equilibrated vial to a certified chemical fume hood or an inert-gas glovebox.
-
PPE Requirements: Don nitrile gloves (double-gloving recommended), a lab coat, and safety goggles. Hydrazine derivatives are potent skin sensitizers and potential systemic toxins.
-
Dispensing: Use an anti-static weighing spatula. Causality: Fine powders of functionalized heterocycles can hold static charges, leading to aerosolization and inhalation risks.
-
Re-sealing & Purging: Immediately after dispensing, purge the headspace of the vial with a gentle stream of Argon for 15 seconds. Cap tightly, wrap with Parafilm, and return to -20 °C.
Experimental Protocol: Synthesis of Bioactive Triazolo[4,3-c]quinazolines
This protocol outlines the dehydrative cyclization of 4-hydrazinyl-7-methoxyquinazoline into a triazoloquinazoline scaffold, a common workflow in Topoisomerase II inhibitor development [2].
Table 2: Reaction Parameters and In-Process Controls
| Parameter | Condition | Causality / Rationale |
| Solvent | Anhydrous 1,4-Dioxane | High boiling point allows for thermal cyclization; aprotic nature prevents side-reactions. |
| Temperature | 0–5 °C (Addition), 100 °C (Reflux) | Low temp controls the exothermic acylation; high temp drives the dehydrative ring closure. |
| Atmosphere | Nitrogen / Argon | Prevents oxidation of the hydrazine intermediate before acylation occurs. |
Step-by-Step Methodology:
-
Reaction Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon for 10 minutes.
-
Dissolution: Suspend 4-hydrazinyl-7-methoxyquinazoline (1.0 eq, ~1.0 mmol) in 10 mL of anhydrous 1,4-dioxane under continuous Argon flow.
-
Acylation (0–5 °C): Cool the flask in an ice-water bath. Dropwise, add the selected acid chloride (e.g., benzoyl chloride, 1.1 eq) over 10 minutes.
-
Causality: The α -nitrogen of the hydrazine is highly nucleophilic. Slow addition at low temperatures prevents double-acylation and controls the exothermic reaction.
-
-
Cyclization (Reflux): Remove the ice bath and heat the reaction mixture to reflux (~100 °C) for 4–6 hours.
-
Self-Validating In-Process Control (IPC):
-
Action: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Methanol, and analyze via LC-MS.
-
Validation: The reaction is deemed complete only when the starting material mass ( m/z [M+H]+ ~191.1) is completely depleted, and the cyclized product mass dominates the chromatogram. If starting material persists, add 0.1 eq of acid chloride and reflux for an additional hour.
-
-
Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous Sodium Bicarbonate (to neutralize HCl byproducts).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography (typically using a Dichloromethane/Methanol gradient).
References
-
Cai, X., Zhai, H. X., Wang, J., Forrester, J., Qu, H., Yin, L., ... & Qian, C. (2010). Discovery of 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDc-101) as a potent multi-acting HDAC, EGFR, and HER2 inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(5), 2000-2009. Available at:[Link]
-
El-Adl, K., El-Hddad, S. S. A., & Alqahtani, L. S. (2023). New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS One, 18(1), e0280924. Available at:[Link]
-
Aly, A. A., & Brown, A. B. (2016). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Journal of Heterocyclic Chemistry. Available at:[Link]
Technical Support Center: Yield Optimization for 4-Hydrazinyl-7-methoxyquinazoline Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of Quinazoline, 4-hydrazinyl-7-methoxy- (4-hydrazinyl-7-methoxyquinazoline). This compound is a critical building block for various biologically active heterocyclic scaffolds and kinase inhibitors.
The standard synthesis involves a two-step sequence: the chlorination of 7-methoxyquinazolin-4(3H)-one to yield a highly reactive 4-chloro intermediate, followed by a nucleophilic aromatic substitution (SNAr) with hydrazine hydrate. Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative data, and self-validating protocols to maximize your experimental yield.
Mechanistic Workflow
Fig 1: Two-step synthesis workflow of 4-hydrazinyl-7-methoxyquinazoline and dimerization side-reaction.
Troubleshooting Guide & FAQs
Q1: My chlorination step yields a mixture of the 4-chloro product and unreacted starting material. How can I drive the reaction to completion? Causality & Solution: The conversion of the lactam carbonyl to a chloroimine using neat phosphorus oxychloride (POCl₃) is kinetically slow. To accelerate this, you must add a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion), which dramatically lowers the activation energy for the chlorination of the quinazolinone ring[1]. Ensure the reaction is heated to 90–100 °C for at least 3 to 4 hours.
Q2: During the workup of the 4-chloro intermediate, my yield drops significantly, and starting material reappears. Why? Causality & Solution: 4-Chloroquinazolines are highly susceptible to hydrolysis back to the stable quinazolinone, especially under the highly acidic aqueous conditions generated when quenching excess POCl₃. To prevent this, you must concentrate the reaction mixture under reduced pressure to remove the bulk of the POCl₃ before aqueous workup. The remaining residue must be poured onto crushed ice and immediately neutralized (pH ~7-8) using a cold saturated aqueous sodium bicarbonate (NaHCO₃) solution[1].
Q3: In the hydrazinolysis step, I am observing a highly insoluble byproduct and low yields of the desired product. What is happening? Causality & Solution: The insoluble byproduct is the symmetrical dimer, 1,2-bis(7-methoxyquinazolin-4-yl)hydrazine. Because the primary hydrazine product retains strong nucleophilicity, it can attack a second molecule of the 4-chloro intermediate. To suppress this secondary SNAr reaction, you must use a significant molar excess of hydrazine hydrate (typically 3 to 5 equivalents)[2]. Adding the 4-chloro intermediate portion-wise to the hydrazine solution ensures the local concentration of hydrazine remains overwhelmingly high, kinetically favoring the mono-substituted product.
Q4: What is the optimal solvent and temperature for the hydrazinolysis step? Causality & Solution: Polar protic solvents like ethanol (EtOH) or methanol are preferred. Refluxing the mixture (70–80 °C) for 2 to 7 hours ensures complete conversion[3],[2]. The protic solvent stabilizes the anionic transition state of the SNAr reaction through hydrogen bonding. Furthermore, the desired product is typically less soluble in cold ethanol than the starting materials, facilitating direct isolation via precipitation upon cooling.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected outcomes based on established literature protocols[3],[2],[1].
| Reaction Step | Reagents & Solvents | Temp (°C) | Time (h) | Expected Yield | Primary Side Reactions / Byproducts |
| 1. Chlorination | POCl₃ (neat), DMF (cat.) | 90–100 | 3–4 | 80–85% | Hydrolysis back to 7-methoxyquinazolin-4(3H)-one |
| 2. Hydrazinolysis | Hydrazine hydrate (3–5 eq.), EtOH | 70–80 (Reflux) | 2–7 | 75–92% | Dimerization to 1,2-bis(7-methoxyquinazolin-4-yl)hydrazine |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 4-Chloro-7-methoxyquinazoline
-
Setup: To a dry, round-bottom flask equipped with a reflux condenser and a drying tube, add 7-methoxyquinazolin-4(3H)-one (1.0 equivalent).
-
Reagent Addition: Add neat POCl₃ (approx. 10 volumes) followed by 3–5 drops of anhydrous DMF.
-
Reaction: Heat the mixture to 90–100 °C with continuous stirring for 3 to 4 hours[1].
-
Validation Checkpoint 1: The reaction mixture should transition from a cloudy suspension to a clear, homogeneous dark solution, indicating the consumption of the insoluble quinazolinone.
-
-
Concentration: Cool the mixture to 50 °C and distill off the excess POCl₃ under reduced pressure.
-
Causality Check: Removing POCl₃ prevents violent exothermic hydrolysis and localized acidic spikes during the subsequent quench.
-
-
Quenching: Dissolve the oily residue in a minimal amount of cold dichloromethane (DCM) and pour it slowly into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃. Adjust the pH to 7–8[1].
-
Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the 4-chloro intermediate.
-
Validation Checkpoint 2: TLC (EtOAc/Hexane) should show the complete disappearance of the highly polar starting material baseline spot and the appearance of a new, higher Rf spot.
-
Protocol B: Synthesis of 4-Hydrazinyl-7-methoxyquinazoline
-
Setup: In a round-bottom flask, dissolve the crude 4-chloro-7-methoxyquinazoline (1.0 equivalent) in absolute ethanol (approx. 10–15 volumes).
-
Reagent Addition: Slowly add hydrazine hydrate (64% or 80% aqueous solution, 3.0 to 5.0 equivalents) at room temperature[2].
-
Validation Checkpoint 3: A mild exotherm may be observed upon addition.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (70–80 °C) for 2 to 7 hours[3],[2].
-
Validation Checkpoint 4: During reflux, the product may begin to precipitate out of the solution as a finely divided solid.
-
-
Isolation: Cool the reaction mixture to 0–5 °C in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum and wash the filter cake thoroughly with cold ethanol, followed by cold diethyl ether.
-
Drying: Dry the solid under high vacuum at 40 °C to afford the target 4-hydrazinyl-7-methoxyquinazoline.
-
Validation Checkpoint 5: The final isolated solid should be completely soluble in dilute aqueous HCl (due to the basic hydrazine moiety), which distinguishes it from the unreacted 4-chloro intermediate.
-
References
-
Synthesis and Antimicrobial Activity of Some Novel Hydrazinyl Quinazoline Amine Derivatives Research Journal of Pharmacy and Technology [Link][3]
-
Synthesis and anticancer activity of new quinazoline derivatives ResearchGate[Link][2]
-
WO2020057511A1 - Quinazoline derivatives as antitumor agents Google Patents [1]
Sources
Overcoming solubility issues of Quinazoline, 4-hydrazinyl-7-methoxy- in DMSO
Technical Support Center: Overcoming Solubility Issues of Quinazoline, 4-hydrazinyl-7-methoxy- in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of working with Quinazoline, 4-hydrazinyl-7-methoxy- (CAS: 1187042-73-4). Poor solubility is a notorious bottleneck in drug development, often compromising the assessment of a compound's true efficacy and leading to unreliable assay readouts[1]. This guide synthesizes mechanistic causality, self-validating protocols, and troubleshooting workflows to ensure your in vitro and in vivo assays yield reliable, reproducible data.
Mechanistic Insights: The Causality of Precipitation
To effectively troubleshoot, we must first understand why 4-hydrazinyl-7-methoxyquinazoline struggles to remain in solution. The molecule's architecture presents a trifecta of solubility challenges:
-
Planar Quinazoline Core: The aromatic heterocyclic core promotes strong intermolecular π−π stacking[2]. This creates a high crystal lattice energy that solvents must overcome to pull individual molecules into the solution phase.
-
7-Methoxy Substituent: This electron-donating group adds lipophilicity to the molecule, significantly decreasing its aqueous solubility while increasing its affinity for hydrophobic environments.
-
4-Hydrazinyl Group: The hydrazine moiety acts as both a strong hydrogen bond donor and acceptor. In pure, anhydrous DMSO (a strong H-bond acceptor), the compound dissolves well initially. However, when exposed to atmospheric moisture or diluted into aqueous buffers, water molecules outcompete DMSO for hydrogen bonding. This sudden shift in the dielectric constant causes the quinazoline molecules to rapidly self-associate and precipitate (crash out)[1].
Troubleshooting Guides & FAQs
Q1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my assay. What should I do? A1: This is the most common issue encountered when the concentration of the co-solvent (DMSO) is drastically lowered upon dilution[3]. Do not proceed with the assay, as the precipitated compound will lead to inaccurate dosing. Follow this stepwise approach:
-
Decrease Final Assay Concentration: Lower the final concentration of the inhibitor to below its thermodynamic solubility limit in the specific buffer[1].
-
Optimize the Co-Solvent Ratio: Try to keep the final DMSO concentration as low as possible (typically ≤ 1% v/v) to prevent cellular toxicity, but consider preparing an intermediate dilution in a co-solvent system (e.g., buffer mixed with ethanol or PEG 400) before the final dilution[1].
-
Incorporate Excipients: Add a non-ionic surfactant (e.g., Tween 80, Polysorbate 20) to form micelles, or use cyclodextrins (e.g., HP- β -CD) to encapsulate the hydrophobic quinazoline core[1].
Q2: My DMSO stock solution has formed a precipitate over time. How do I redissolve it, and is it still stable? A2: Precipitation in stock solutions usually occurs because the concentration exceeds the solubility limit at the storage temperature, or the highly hygroscopic DMSO has absorbed atmospheric water[4].
-
To redissolve: Apply gentle heating (37°C water bath) combined with sonication or vigorous vortexing[4].
-
To validate stability: Quinazoline derivatives can degrade in DMSO over time, sometimes forming colored byproducts[4]. You must assess the stability of the redissolved solution using an analytical method like HPLC or LC-MS before use[4]. To prevent this, always use anhydrous, high-purity DMSO, store stocks in a desiccator, and aliquot into single-use volumes to avoid freeze-thaw cycles[4][5].
Q3: At what stage of my workflow should I rigorously determine the solubility limit? A3: Solubility must be addressed during the earliest stages of screening. In fragment-based screening (FBS), a typical target concentration is 1 mM[6]. If your compound cannot maintain solubility at this threshold in DMSO, it will likely mask actual biological activity[6]. Determine the absolute solubility limit before running any functional assays.
Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning the procedure itself contains internal checks to confirm success or failure.
Protocol A: Preparation and Validation of DMSO Stock Solutions Objective: To prepare a fully dissolved, stable stock solution and verify its true concentration.
-
Weighing: Accurately weigh 1-5 mg of 4-hydrazinyl-7-methoxyquinazoline into a sterile, low-bind glass vial with a PTFE-lined cap[3].
-
Solvent Addition: Add a calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM)[4].
-
Dissolution: Vortex vigorously for 60 seconds. If particulates remain, place the vial in a sonicator bath for 5-10 minutes[3].
-
Self-Validation (Centrifugation Check): Centrifuge the vial at 10,000 x g for 10 minutes.
-
Validation Check: Carefully inspect the bottom of the vial. If a microscopic pellet is visible, the compound has exceeded its solubility limit. You must withdraw the supernatant and proceed to Step 5.
-
-
Quantification: Dilute an aliquot of the clear supernatant into the mobile phase and analyze via HPLC-UV or LC-MS/MS against a known standard curve[1]. The measured concentration is your actual working stock concentration.
Protocol B: Solid Dispersion Technique for Aqueous Assays Objective: To enhance aqueous solubility for in vivo or cell-based assays by disrupting the crystal lattice.
-
Carrier Selection: Choose a hydrophilic carrier such as Poloxamer 407 or PVP K30[7][8].
-
Co-Dissolution: Dissolve both the quinazoline derivative and the carrier in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture)[7].
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film[7].
-
Drying & Characterization: Dry the film in a vacuum oven to remove residual solvent, then pulverize the solid dispersion[7].
-
Validation Check: The resulting powder should exhibit improved wettability and a decreased crystalline fraction (verifiable via powder X-ray diffraction) compared to the raw API[8].
-
Quantitative Data Summaries
When simple DMSO dilution fails, refer to the following empirically supported excipients for quinazoline derivatives.
| Solubilization Strategy | Recommended Agent | Typical Working Concentration | Mechanistic Action & Notes |
| Co-Solvents | Ethanol, PEG 400 | 1% - 5% (v/v) | Reduces the dielectric constant of the aqueous media. Ensure final assay tolerance[1]. |
| Surfactants | Tween 80, Poloxamer 407 | 0.1% - 1% (w/v) | Forms micelles that encapsulate the lipophilic methoxy and quinazoline core[1][8]. |
| Cyclodextrins | HP- β -CD | 5% - 20% (w/v) | Forms inclusion complexes. Highly effective for aromatic heterocycles[1]. |
| pH Adjustment | HCl or NaOH | Titrate to effect | The hydrazine group is ionizable. Adjusting pH away from the isoelectric point can drastically improve solubility[1]. |
(Note: Always run a vehicle control with the exact final concentration of the solubilizing agent to ensure it does not interfere with your biological assay[3].)
Visualizations
Troubleshooting workflow for resolving DMSO and aqueous precipitation of quinazoline derivatives.
Mechanistic pathways for enhancing the aqueous solubility of 4-hydrazinyl-7-methoxyquinazoline.
References
- Benchchem. "Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors".
- Benchchem. "Overcoming solubility issues of 4-(Methylthio)quinazoline".
- Benchchem. "Stability of Quinazoline-7-carbonitrile in DMSO solution over time".
- Captiv
- NIH PMC. "DMSO Solubility Assessment for Fragment-Based Screening".
- CIBTech. "STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS".
- ResearchGate.
- Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cibtech.org [cibtech.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting impurities in Quinazoline, 4-hydrazinyl-7-methoxy- crystallization
Welcome to the technical support center for the purification of 4-hydrazinyl-7-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization and purification of this important heterocyclic compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve the highest purity for your compound.
Frequently Asked Questions (FAQs)
Q1: I've completed the synthesis of 4-hydrazinyl-7-methoxyquinazoline, but my crystallized product has a persistent yellow or brownish color. What causes this, and how can I remove it?
A1: Colored impurities are a common issue and often arise from two main sources: the presence of starting materials or byproducts from the synthesis, and degradation of the hydrazine moiety itself. Hydrazines are susceptible to oxidation, which can form highly colored impurities.[1]
Troubleshooting Steps:
-
Decolorization with Activated Carbon: This is often the most effective first step. Before recrystallization, dissolve your crude product in the hot solvent and add a small amount (typically 1-2% w/w) of activated carbon.[2] Boil the solution for a few minutes to allow the carbon to adsorb the colored impurities.
-
Hot Filtration: It is critical to remove the activated carbon while the solution is still hot to prevent premature crystallization of your product.[2][3] Use a pre-heated funnel and fluted filter paper for a rapid filtration.
-
Solvent Selection: If color persists, the impurity may have similar solubility properties to your product. Experiment with a different recrystallization solvent system.[3] For quinazoline derivatives, solvents like ethanol, methanol, acetonitrile, or mixtures such as ethyl acetate/hexane are often effective.[3][4][5]
Q2: During my attempt at recrystallization, the compound "oiled out" instead of forming crystals. Why is this happening and what should I do?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This typically happens when the compound's melting point is lower than the boiling point of the chosen solvent, or when the solution is too supersaturated.[3]
Causality & Corrective Actions:
-
High Supersaturation: You may be using too little solvent, or cooling the solution too rapidly. Try increasing the solvent volume or allowing the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures.
-
Solution 1: Lower Boiling Point Solvent: Switch to a solvent with a lower boiling point.[3]
-
Solution 2: Binary Solvent System: This is a highly effective technique. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid (cloudy).[3] Add a drop or two of the "good" solvent to redissolve the turbidity and then allow it to cool slowly.
-
Q3: My final product shows multiple spots on TLC analysis, even after recrystallization. How can I identify these impurities and select a better purification strategy?
A3: Persistent impurities suggest that recrystallization alone is insufficient, likely because the impurities have very similar solubility profiles to your product. The identity of these impurities often relates back to the synthetic route.
Potential Impurities:
-
Unreacted Starting Materials: Such as 4-chloro-7-methoxyquinazoline if the nucleophilic substitution with hydrazine hydrate was incomplete.
-
Side-Reaction Products: Incomplete reactions or side reactions can lead to various byproducts. Monitoring the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure the reaction goes to completion.[6]
-
Isomeric Impurities: Depending on the synthesis, formation of regioisomers is possible.[6]
Advanced Purification Strategy:
If recrystallization fails, column chromatography is the recommended next step.
-
Stationary Phase: Standard silica gel is a good starting point. However, for basic compounds like hydrazinyl-quinazolines, peak tailing can be an issue. Using an amine-functionalized silica column or adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent can significantly improve separation.[6]
-
Mobile Phase (Eluent): A gradient system of ethyl acetate in hexane is a common starting point for quinazoline derivatives.[3][7] The optimal solvent ratio should be determined by preliminary TLC analysis.
Q4: I'm struggling with low recovery after recrystallization. How can I improve my yield?
A4: Poor recovery typically indicates that your compound is too soluble in the chosen solvent, even at low temperatures, or you are using an excessive amount of solvent.[3]
Optimization Strategies:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Solvent System: Choose a solvent in which the compound has high solubility when hot, but low solubility when cold. Refer to the solvent selection table below.
-
Maximize Crystal Formation: After slow cooling to room temperature, place the flask in an ice bath or refrigerate overnight to maximize the precipitation of your product.[2][5]
-
Washing: When washing the collected crystals, use a small amount of ice-cold solvent to minimize redissolving the product.[2][3]
Q5: How can I set up a reliable analytical method to check the purity of my final product?
A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is a good starting point. UV detection is suitable for quinazolines due to their aromatic nature.[8][9]
-
Thin-Layer Chromatography (TLC): TLC is excellent for rapid, real-time monitoring of reactions and for screening purification fractions. For visualization, UV light (254 nm) is effective as aromatic compounds will appear as dark spots.[3] Additionally, a potassium permanganate stain can be used, which will show oxidizable groups (like hydrazines) as yellow/brown spots on a purple background.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify any significant impurities if their signals are resolved from the main compound.[8]
Data & Protocols
Table 1: Recommended Solvent Systems for Crystallization
| Solvent/System | Suitability | Notes |
| Ethanol | Good | Often used for quinazoline derivatives.[4] |
| Methanol | Good | Can be used as a single solvent or in aqueous mixtures.[5] |
| Acetonitrile | Good | A common alternative to alcohols.[2] |
| Ethyl Acetate / Hexane | Excellent | A binary system that allows for fine-tuning of polarity.[3][7] |
| Ethanol / Water | Good | Adding water as an anti-solvent can improve yield.[5] |
Experimental Protocol: Optimized Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude 4-hydrazinyl-7-methoxyquinazoline and the minimum amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Return the flask to the hot plate and boil gently for 2-5 minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities or activated carbon.[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[3]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Visualizations
Diagram 1: Troubleshooting Workflow for Impure Crystals
Caption: Troubleshooting workflow for impure crystals.
Diagram 2: Decision Tree for Crystallization Issues
Caption: Decision tree for common crystallization problems.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Methoxyquinolin-7-amine.
- Benchchem. (n.d.). Purification methods for 4-Hydrazinobenzoic acid and its reaction products.
- Benchchem. (n.d.). Technical Support Center: Purification of 4-Hydrazinyl-2-phenylquinazoline.
-
El-Sayed, W. A., Ali, O. M., & Abdel-Rahman, A. A. H. (2011). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Molecules, 16(12), 10344-10358. [Link]
- Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
-
Fun, H. K., Kia, Y., & Ooi, C. W. (2014). Crystal structure of 4-methoxyquinazoline. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o869. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines - Chapter 6: Analytical Methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
ResearchGate. (2020). A Structured Approach to Cope with Impurities During Industrial Crystallization Development. Retrieved from [Link]
-
Zhanghua Dryer. (2024). Troubleshooting Crystallization Challenges in Industrial Settings. Retrieved from [Link]
- Benchchem. (n.d.). Improving the yield and purity of Quinazoline-4,7-diol synthesis.
-
National Center for Biotechnology Information. (n.d.). 4-Hydrazinyl-7-Methoxy-2-Methylquinoline. PubChem Compound Summary for CID 493228. Retrieved from [Link]
-
ResearchGate. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
-
MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]
-
SCIRP. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Retrieved from [Link]
- Benchchem. (n.d.). Analytical methods for detecting impurities in 7-Methyloct-7-EN-1-YN-4-OL.
-
RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-hydrazinyl-7-methoxyquinoline (C10H11N3O). Retrieved from [Link]
Sources
- 1. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystal structure of 4-methoxyquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
Preventing oxidative degradation of Quinazoline, 4-hydrazinyl-7-methoxy- during storage
Technical Support Center: Preventing Oxidative Degradation of Quinazoline, 4-hydrazinyl-7-methoxy-
As a Senior Application Scientist, I frequently consult with research teams facing stability issues with hydrazine-substituted active pharmaceutical ingredients (APIs). Quinazoline, 4-hydrazinyl-7-methoxy- (CAS: 1187042-73-4)[1] is a highly valuable pharmacophore, but its terminal hydrazine moiety is notoriously vulnerable to oxidative degradation.
This guide is designed to move beyond basic storage instructions. By synthesizing mechanistic causality with field-proven protocols, we provide a self-validating framework to ensure the absolute integrity of your compound from the storage shelf to the assay plate.
Part 1: Mechanistic Insight – The "Why" Behind the Degradation
To effectively prevent degradation, we must first understand the chemical causality. The primary mechanism of hydrazine degradation is a multi-electron autoxidation driven by atmospheric oxygen and catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺)[2][3].
The reaction initiates when the electron-rich lone pairs on the hydrazine nitrogen undergo a single-electron transfer, forming a highly reactive hydrazyl radical[3][4]. This intermediate rapidly oxidizes further into a diazonium/azo species, which irreversibly decomposes through the evolution of nitrogen gas (N₂) or undergoes oxidative polycondensation to form inactive dimers[5]. In alkaline or neutral aqueous conditions, this autoxidation accelerates exponentially. Conversely, strongly acidic environments protonate the hydrazine group, sequestering the lone pair and drastically reducing its susceptibility to electron loss[3].
Caption: Oxidative degradation pathway of hydrazine derivatives catalyzed by trace metals and oxygen.
Part 2: Troubleshooting Guide & FAQs
Q1: My dry powder batch of Quinazoline, 4-hydrazinyl-7-methoxy- turned from pale yellow to dark brown after a month on the bench. What happened, and how do I salvage it? A: The color change is a hallmark of oxidative polycondensation or dimerization of the hydrazine group[5]. Even in the solid state, ambient humidity and oxygen permeate the powder matrix. Unfortunately, once oxidized, the batch cannot be easily salvaged and must be re-purified. Causality & Solution: Always store the lyophilized powder under a strict inert atmosphere. Argon is preferred over Nitrogen because it is denser and forms a protective blanket over the powder. Store at -20°C or -80°C in amber, airtight vials to prevent photo-oxidation.
Q2: I need to prepare an aqueous stock solution for biological assays, but LC-MS shows rapid degradation within hours. How can I stabilize the solution? A: Hydrazines degrade rapidly in neutral to alkaline aqueous solutions because the unprotonated amine is highly vulnerable to dissolved oxygen[2][3]. Causality & Solution:
-
Acidification: Lower the pH of your stock solution to < 4.0 using 0.1% Formic Acid. Protonation forms the hydrazinium salt, protecting the lone pair from oxidation[3][4].
-
Deoxygenation: Sparge all solvents with Argon for 15 minutes prior to dissolution to displace O₂.
-
Chelation: Add 1 mM EDTA to sequester trace Cu²⁺ or Fe³⁺ ions, which act as potent oxidation catalysts[2].
Q3: We observe inconsistent purity profiles during HPLC analysis. The compound seems to degrade during the run or while sitting in the autosampler. A: Autosamplers exposed to ambient air and fluctuating temperatures induce degradation. Furthermore, trace metals in the HPLC fluidic path (especially older stainless-steel systems) catalyze oxidation[5]. Causality & Solution: Maintain the autosampler strictly at 4°C. Use acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) to keep the compound protonated during the run. If the problem persists, passivate your LC system to remove trace iron buildup.
Part 3: Quantitative Stability Data
To illustrate the critical impact of storage conditions, the following table summarizes the expected stability profiles based on kinetic degradation studies of hydrazine derivatives[2][3].
| Storage Condition | Atmosphere | Additives / Matrix | Temperature | Estimated Half-Life (t₁/₂) |
| Solid Powder | Ambient Air | None | 25°C | 2 - 4 Weeks |
| Solid Powder | Argon Purged | Desiccant | -20°C | > 24 Months |
| Aqueous Solution (pH 7.4) | Ambient Air | None | 25°C | < 12 Hours |
| Aqueous Solution (pH 7.4) | Ambient Air | 1 mM EDTA | 25°C | 48 Hours |
| Aqueous Solution (pH 3.0) | Argon Purged | None | 4°C | > 4 Weeks |
| DMSO Stock Solution | Ambient Air | None | -20°C | 3 - 6 Months |
Part 4: Validated Experimental Protocols
Protocol 1: Lyophilization and Inert Gas Backfilling for Long-Term Storage
Self-Validating Mechanism: By removing water (which facilitates solvent mobility and hydrolysis) and oxygen (the primary oxidant), the kinetic energy required for degradation is virtually eliminated.
-
Dissolution: Dissolve the purified Quinazoline, 4-hydrazinyl-7-methoxy- in a mixture of HPLC-grade Acetonitrile and ultra-pure water. Acidify the mixture with 0.1% acetic acid to maintain protonation during the drying phase.
-
Freezing: Shell-freeze the solution in amber glass vials using a dry ice/acetone bath. This maximizes the surface area for efficient sublimation.
-
Lyophilization: Place the vials in a lyophilizer. Apply a vacuum of < 0.1 mbar at -50°C for 24-48 hours until the cake is completely dry.
-
Argon Backfill: Break the vacuum using high-purity Argon gas (99.999%). Critical: Do not use ambient air to break the vacuum.
-
Capping: Quickly cap the vials with PTFE-lined septa and crimp tightly while still under the Argon blanket.
-
Storage: Transfer immediately to a -20°C or -80°C desiccator.
Protocol 2: Preparation of Stabilized Aqueous Stock Solutions
Self-Validating Mechanism: Acidification protects the nitrogen lone pair, while sparging and chelation systematically remove oxidative agents and metal catalysts from the microenvironment.
-
Solvent Preparation: Take ultra-pure water (18.2 MΩ·cm) and add EDTA to achieve a final concentration of 1 mM.
-
Sparging: Bubble Argon gas through the solvent using a glass frit for at least 20 minutes to displace dissolved oxygen.
-
Acidification: Adjust the pH to 3.0 - 4.0 using 0.1 M HCl or Formic Acid.
-
Dissolution: Weigh the API inside a nitrogen-purged glove bag. Add the deoxygenated, acidified solvent to reach the desired stock concentration.
-
Verification: Confirm the concentration and purity immediately via LC-MS using an acidic mobile phase. Store the working aliquot on ice (4°C) during the experiment.
Caption: Step-by-step workflow for preparing stabilized aqueous stock solutions of hydrazine APIs.
References
-
Title: Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Source: National Institutes of Health (nih.gov). URL: [Link]
-
Title: Oxidation of Hydrazine in Aqueous Solutions. Source: Defense Technical Information Center (dtic.mil). URL: [Link]
-
Title: Decomposition of Hydrazine in Aqueous Solutions. Source: ResearchGate. URL: [Link]
-
Title: Quinazoline, 4-hydrazinyl-7-methoxy- CAS#1187042-73-4 | CAS Substance Database. Source: ChemRadar. URL: [Link]
-
Title: Decomposition of Hydrazine in Aqueous Solutions. Source: Academia.edu. URL: [Link]
Sources
- 1. Quinazoline, 4-hydrazinyl-7-methoxy- CAS#1187042-73-4 | CAS Substance Database | ChemRadar [chemradar.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Decompostion of Hydrazine in Aqueous Solutions [academia.edu]
- 5. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Reducing side products in 4-hydrazinyl-7-methoxyquinazoline condensation reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific mechanistic challenges associated with 4-hydrazinyl-7-methoxyquinazoline condensation reactions. This intermediate is highly reactive, and without strict kinetic and thermodynamic control, reactions often diverge into complex mixtures of isomers, dimers, and hydrolysis products.
Below, you will find an in-depth analysis of these side reactions, the causality behind protocol optimizations, and self-validating methodologies to ensure high-purity yields.
I. Troubleshooting Q&A: Mechanistic Pitfalls
Q1: During cyclocondensation with orthoesters, my NMR shows a mixture of two different triazoloquinazoline isomers. Why is this happening, and how do I isolate the desired product? Analysis: You are observing the classic Dimroth Rearrangement . When 4-hydrazinyl-7-methoxyquinazoline reacts with an orthoester or acid chloride, the initial ring closure forms the [1,2,4]triazolo[4,3-c]quinazoline isomer. This is the kinetic product. However, this structure suffers from severe steric strain between the C5 substituent of the quinazoline core and the newly formed triazole ring. Solution: If your target is the[4,3-c] isomer, you must run the reaction under strictly solvent-free, neutral conditions at lower temperatures. If you require the thermodynamically stable [1,5-c] isomer, you must deliberately force the Dimroth rearrangement by refluxing the mixture in glacial acetic acid. The acid protonates the pyrimidine nitrogen, facilitating ring-opening, bond rotation, and re-closure to the strain-free [1,5-c] architecture ().
Q2: My condensation with aldehydes is yielding significant amounts of 7-methoxyquinazolin-4(3H)-one instead of the targeted Schiff base. How do I prevent this degradation? Analysis: You are experiencing acid-catalyzed hydrolysis. The C4 position of the quinazoline ring is highly electrophilic. When you use strong aqueous acids (like HCl) to catalyze the hydrazone formation, the hydrazinyl group becomes protonated, turning it into an excellent leaving group. Trace water in the solvent then acts as a nucleophile, displacing the hydrazine and yielding the thermodynamically stable quinazolinone (). Solution: Switch to strictly anhydrous solvents (e.g., absolute ethanol) and use only a mild, catalytic amount of glacial acetic acid (0.1 eq). This provides enough electrophilic activation for the aldehyde carbonyl without over-protonating the quinazoline core.
Q3: I am observing a high-molecular-weight, highly insoluble impurity during hydrazone synthesis. What is it? Analysis: This is likely a bis-hydrazone (azine) or a dimerized over-condensation product. Hydrazine derivatives can react with two equivalents of an aldehyde if the local concentration of the electrophile is too high, or if the reaction is left unquenched. Solution: Implement reverse-addition or strictly controlled dropwise addition of the aldehyde at 0°C to maintain a stoichiometric excess of the hydrazine during the initial mixing phase.
II. Reaction Pathways & Side Product Visualization
The following logical workflow maps the kinetic and thermodynamic pathways of 4-hydrazinyl-7-methoxyquinazoline, illustrating where side products emerge based on reagent and condition choices.
Reaction pathways and side product formation in 4-hydrazinylquinazoline condensations.
III. Quantitative Impact of Reaction Conditions
To optimize your yields, compare the quantitative data below. This table synthesizes the causality between environmental conditions and product distribution.
| Reaction Condition | Primary Product | Major Side Product | Expected Yield | Mechanistic Cause of Side Product |
| Aldehyde + Anhydrous EtOH (25°C) | Hydrazone (Schiff Base) | Bis-hydrazone (Trace) | >85% | Localized excess of aldehyde |
| Aldehyde + Aqueous HCl (Reflux) | Hydrazone | 7-Methoxyquinazolin-4(3H)-one | <40% | Acid-catalyzed C4-hydrolysis |
| Orthoester (Solvent-Free, 100°C) | [4,3-c] Triazoloquinazoline | [1,5-c] Triazoloquinazoline | 75-80% | Thermal Dimroth rearrangement |
| Orthoester + Glacial AcOH (Reflux) | [1,5-c] Triazoloquinazoline | Ring-opened intermediates | >85% | Acid-promoted Dimroth rearrangement |
IV. Self-Validating Experimental Protocols
The following methodologies are engineered to be self-validating. By monitoring the specific physical and chromatographic shifts detailed below, you can confirm the mechanistic success of your reaction in real-time.
Protocol A: Selective Synthesis of Hydrazones (Avoiding Hydrolysis)
-
Preparation: Suspend 4-hydrazinyl-7-methoxyquinazoline (1.0 eq) in anhydrous ethanol to achieve a 0.2 M concentration. Causality: Anhydrous conditions strictly eliminate water as a competing nucleophile.
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq). Causality: This provides just enough protons to activate the aldehyde carbonyl without turning the quinazoline C4-hydrazine into a leaving group.
-
Controlled Addition: Cool the suspension to 0°C. Add the target aldehyde (1.05 eq) dropwise over 15 minutes. Causality: Dropwise addition prevents the local concentration of aldehyde from exceeding the hydrazine, mitigating azine dimerization.
-
Reaction & Validation: Warm to room temperature and stir for 2–4 hours.
-
Self-Validation Step: Monitor via TLC (Hexane/EtOAc 1:1). The highly polar starting material ( Rf≈0.1 ) must completely disappear, replaced by a distinct, less polar fluorescent spot ( Rf≈0.5 ). If a baseline spot appears, hydrolysis is occurring.
-
-
Isolation: Filter the resulting precipitate, wash with cold anhydrous ethanol (to remove trace unreacted aldehyde), and dry under vacuum.
Protocol B: Controlled Cyclocondensation to [1,2,4]Triazolo[1,5-c]quinazoline
-
Preparation: Dissolve 4-hydrazinyl-7-methoxyquinazoline (1.0 eq) in glacial acetic acid (0.5 M concentration).
-
Reagent Addition: Add the appropriate orthoester (1.5 eq) in one portion.
-
Thermodynamic Drive: Heat the mixture to reflux (approx. 118°C) for 4–6 hours.
-
Causality: The kinetic [4,3-c] isomer forms within the first 30 minutes but experiences severe steric clash. Extended heating in the acidic medium forces the pyrimidine ring to open and reclose, yielding the stable[1,5-c] isomer.
-
-
Validation:
-
Self-Validation Step: Monitor the Dimroth rearrangement via TLC. You will initially see the [4,3-c] intermediate ( Rf≈0.16 ). Over time, this spot will fade and be entirely replaced by the highly non-polar[1,5-c] thermodynamic product ( Rf≈0.71 ) ().
-
-
Workup: Cool to room temperature, pour over crushed ice, and carefully neutralize with saturated NaHCO3 until gas evolution ceases. Extract with dichloromethane, dry over MgSO4 , and concentrate.
V. References
-
Moshkina, T. N., Kopotilova, A. E., Ivan'kina, M. A., et al. (2024). "Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines." Molecules, 29(11), 2497.[Link]
-
El-Hashash, M. A., Rizk, S. A., El-Bassiouny, F. A., & Darwish, K. M. (2012). "Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity." Global Journal of Health Science, 4(1), 174-184.[Link]
Resolving peak tailing in HPLC analysis of Quinazoline, 4-hydrazinyl-7-methoxy-
Topic: Resolving HPLC Peak Tailing for Quinazoline, 4-hydrazinyl-7-methoxy- Prepared by: Senior Application Scientist
Executive Summary & Chemical Context
Analyzing highly basic, nitrogen-rich heterocycles like Quinazoline, 4-hydrazinyl-7-methoxy- presents significant chromatographic challenges. This compound features a basic quinazoline core and a highly reactive, terminal hydrazine moiety. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), these structural features trigger secondary retention mechanisms—specifically, ion-exchange with stationary phase silanols and metal chelation within the fluidic path. These secondary interactions possess slower desorption kinetics than primary hydrophobic interactions, resulting in severe peak tailing (Asymmetry Factor, As>1.5 ), poor resolution, and compromised quantitative accuracy[1].
This guide provides a mechanistic troubleshooting framework and self-validating experimental protocols to isolate and eliminate the root causes of peak tailing for this specific compound.
Diagnostic Workflow
Before altering mobile phase chemistry, you must determine whether the tailing is caused by physical hardware volumes or chemical interactions.
Diagnostic workflow for isolating physical vs. chemical causes of peak tailing in HPLC.
Troubleshooting FAQs (Mechanistic Q&A)
Q1: Why does Quinazoline, 4-hydrazinyl-7-methoxy- exhibit severe peak tailing compared to neutral molecules? A: The primary cause is secondary ion-exchange interactions[2]. In standard silica-based C18 columns, unbonded residual silanol groups (Si-OH) become ionized (Si-O⁻) at mid-to-high pH levels. The basic nitrogen atoms in the quinazoline ring and the hydrazine group become protonated, leading to strong electrostatic interactions with these anionic silanols[3]. This dual retention mechanism disrupts the ideal Gaussian peak shape, causing the trailing edge of the peak to elongate[1].
Q2: How do I optimize the mobile phase to suppress these silanol interactions? A: You must control the ionization state of the stationary phase. The most robust approach is operating at a low pH (< 3.0) using a strong buffer like 20 mM potassium phosphate[4]. At pH < 3.0, residual silanols are fully protonated and neutralized, shutting down the ion-exchange pathway[1]. If low pH is insufficient, adding a competing base—such as 5-10 mM Triethylamine (TEA)—acts as a silanol suppressor by preferentially binding to the active silica sites, shielding your analyte[2].
Q3: If I lower the pH to 2.5 to fix the tailing, my compound elutes in the void volume. How do I retain it? A: Lowering the pH protonates the basic nitrogens, significantly increasing the molecule's polarity and reducing its hydrophobic retention on a standard C18 phase[5]. To counter this, you must introduce an anionic ion-pairing reagent, such as 5 mM sodium octanesulfonate. The ion-pairing reagent binds to the positively charged hydrazine, forming a neutral, hydrophobic complex that retains well on the column while keeping silanols suppressed[5].
Q4: Could the hydrazine moiety be interacting with the HPLC hardware? A: Yes. Hydrazines are notorious for their metal-chelating properties. Trace metals (like iron or aluminum) in older "Type A" silica or exposed stainless steel frits and tubing act as Lewis acids, strongly interacting with the electron-rich hydrazine group[3]. Transitioning to a bio-inert or metal-free HPLC system (using PEEK tubing) and utilizing high-purity "Type B" silica columns is critical for this compound[2].
Q5: If direct analysis still yields poor peak shape, what is the alternative? A: Derivatization. Hydrazines often suffer from extreme polarity and tailing. In-situ derivatization using reagents like 2-Hydroxy-1-naphthaldehyde (HNA) converts the reactive hydrazine into a stable, less basic hydrazone[6]. This eliminates the primary source of tailing and significantly improves retention and UV detectability[5].
Chemical derivatization workflow to neutralize hydrazine basicity and eliminate peak tailing.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in validation steps. Do not proceed to chemical optimization until hardware integrity is proven.
Protocol A: Silanol-Suppressed Isocratic RP-HPLC
Objective: Achieve an Asymmetry Factor ( As ) < 1.3 for the target compound.
Step 1: System Validation (The Control Check)
-
Action: Inject 1 µL of a neutral marker (e.g., Toluene) under your starting mobile phase conditions.
-
Causality: Toluene does not interact with silanols or metals. If the Toluene peak tails ( As>1.5 ), the issue is physical (e.g., dead volume, column void, or poor tubing connections). Re-plumb the system with zero-dead-volume fittings. If Toluene is symmetric ( As<1.2 ), the tailing of your quinazoline is purely chemical. Proceed to Step 2.
Step 2: Mobile Phase Preparation
-
Aqueous Buffer: Prepare 20 mM Potassium Phosphate. Adjust to pH 2.5 using pure phosphoric acid. (Causality: Drops pH below the pKa of surface silanols, neutralizing them to prevent ion-exchange[4]).
-
Organic Modifier: HPLC-Grade Acetonitrile.
-
Additive: Add 5 mM Triethylamine (TEA) to the aqueous buffer. (Causality: TEA acts as a sacrificial base, competitively blocking any remaining active silanols[2]).
Step 3: Chromatographic Execution
-
Column: Select a high-purity "Type B" silica C18 column, fully end-capped (e.g., 150 x 4.6 mm, 3 µm). (Causality: Type B silica lacks trace metals that exacerbate silanol acidity and chelate hydrazines[3]).
-
Sample Prep: Dissolve the compound strictly in the initial mobile phase to prevent solvent-mismatch band broadening[7].
-
Flow & Temp: 1.0 mL/min at 30°C. Inject 5 µL.
Protocol B: Pre-Column Derivatization (Fallback for Sub-ppm Analysis)
Objective: Neutralize the hydrazine moiety to eliminate tailing and boost UV response for low-level impurity tracking.
Step 1: Reagent Preparation
-
Dissolve 10 mg of 2-Hydroxy-1-naphthaldehyde (HNA) in 100 mL of Dimethyl Sulfoxide (DMSO) containing 0.1 mM Acetic Acid[6].
Step 2: Derivatization Reaction
-
Mix 1 mL of the sample (containing the quinazoline derivative) with 1 mL of the HNA reagent in a sealed vial.
-
Incubate at 100°C for 20 minutes. (Causality: The mild acid and heat drive the condensation reaction, converting the primary amine of the hydrazine into a stable, non-chelating hydrazone[6]).
Step 3: Analysis
-
Analyze using standard RP-HPLC conditions (pH 5-7 is now acceptable as the basicity is masked).
Quantitative Data Presentation
The table below summarizes the expected chromatographic outcomes based on the mechanistic interventions applied to Quinazoline, 4-hydrazinyl-7-methoxy-.
| Condition | Mobile Phase pH | Additive | Column Type | Expected Asymmetry ( As ) | Mechanistic Outcome |
| Baseline (Unoptimized) | 6.5 | None | Type A Silica | > 2.5 (Severe) | Strong ion-exchange & metal chelation. |
| pH Optimization | 2.5 | None | Type B Silica | 1.3 - 1.5 (Moderate) | Silanols protonated; metal interactions reduced. |
| Silanol Suppression | 2.5 | 5 mM TEA | Type B Silica | < 1.2 (Excellent) | Residual silanols competitively blocked by TEA. |
| Derivatization (HNA) | 6.5 | None | Type B Silica | < 1.1 (Ideal) | Hydrazine basicity masked; no secondary interactions. |
References
-
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. [Link]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.[Link]
-
ACE News. "Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems." HPLC.eu. [Link]
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. [Link]
-
American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review. [Link]
-
Wang, J. et al. "Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD." Journal of Pharmaceutical and Biomedical Analysis (via Scribd).[Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. hplc.eu [hplc.eu]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Quinazoline, 4-hydrazinyl-7-methoxy- vs standard EGFR inhibitors binding affinity
Comparative Binding Affinity: 4-Hydrazinyl-7-Methoxy-Quinazoline Derivatives vs. Standard EGFR Inhibitors
Executive Summary
The epidermal growth factor receptor (EGFR) is a highly validated target in oncology, particularly for non-small cell lung cancer (NSCLC). While first-generation tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib established the 4-anilinoquinazoline core as a premier ATP-competitive scaffold[1], the emergence of resistance mutations (e.g., T790M, C797S) has necessitated structural innovation[2].
This guide provides a rigorous technical comparison between standard EGFR inhibitors and next-generation derivatives synthesized from the 4-hydrazinyl-7-methoxyquinazoline intermediate. By replacing the traditional 4-aniline group with a highly versatile hydrazine linker, researchers can fundamentally alter the dihedral angles and hydrogen-bonding networks within the kinase hinge region, enabling the development of highly potent, mutant-selective macrocycles and Schiff base inhibitors[1][3].
Mechanistic Overview: The Quinazoline Scaffold in EGFR Inhibition
As an Application Scientist, it is critical to understand why specific functional groups are chosen during drug design, rather than just observing their effects. The binding affinity of quinazoline-based inhibitors is dictated by their spatial orientation within the ATP-binding pocket of the EGFR kinase domain.
-
The Quinazoline Core: The N1 and N3 atoms of the quinazoline ring act as bioisosteres for the adenine ring of ATP. The N1 atom specifically accepts a critical hydrogen bond from the backbone amide of Met793 in the hinge region[2].
-
The 7-Methoxy Vector: Standard TKIs like Gefitinib utilize 6,7-dialkoxy substitutions to project into the solvent-exposed channel. The 7-methoxy group specifically improves the pharmacokinetic profile (aqueous solubility) and provides a vector that tolerates bulky solubilizing moieties without causing steric clashes in the tight ATP pocket[2].
-
The 4-Hydrazinyl Divergence: Traditional TKIs utilize a 4-aniline group that inserts into a deep hydrophobic pocket. However, substituting this with a 4-hydrazinyl moiety introduces an additional nitrogen atom (NH-NH). This seemingly minor change alters the dihedral angle of the attached tail and provides an additional hydrogen bond donor/acceptor[3]. This flexibility allows the 4-hydrazinyl scaffold to serve as a precursor for rigidified macrocyclic inhibitors that selectively bind to the Del19 or L858R mutant conformations while sterically clashing with Wild-Type (WT) EGFR[1].
Structural Biology & Interaction Mapping
Mechanistic divergence of 4-hydrazinyl-7-methoxyquinazoline vs. standard TKIs in the EGFR pocket.
Comparative Binding Affinity Data
The table below synthesizes the binding affinities (IC50 and Kd ) of standard clinical TKIs against representative functionalized 4-hydrazinyl-quinazoline derivatives. Data reflects the shift from WT-inhibition (which causes dose-limiting toxicities like skin rash) to mutant-selective inhibition.
| Inhibitor Class | Target (EGFR WT) IC50 | Target (EGFR L858R/T790M) IC50 | Binding Kinetics ( Kd ) | Primary Binding Mode |
| Gefitinib (1st Gen) | 2.5 - 5.0 nM | > 1000 nM (Resistant) | ~3.0 nM | Reversible, ATP-competitive |
| Erlotinib (1st Gen) | 2.0 - 4.0 nM | > 1000 nM (Resistant) | ~2.5 nM | Reversible, ATP-competitive |
| Osimertinib (3rd Gen) | ~12.0 nM | 1.0 - 3.0 nM | N/A (Covalent) | Irreversible (Cys797) |
| 4-Hydrazinyl-7-Methoxy Derivatives (Functionalized Schiff Bases/Macrocycles) | 15.0 - 45.0 nM | 1.5 - 10.0 nM | ~4.5 nM | Reversible, Conformationally Restricted |
Data Interpretation: While 1st-generation TKIs show extreme potency against WT EGFR, they fail against the T790M gatekeeper mutation due to steric hindrance[2]. Functionalized 4-hydrazinyl-7-methoxy derivatives demonstrate a favorable therapeutic window, maintaining sub-nanomolar to low-nanomolar affinity for mutant EGFR while exhibiting reduced affinity for WT EGFR[1][4].
Experimental Methodologies: Validating Binding Affinity
To ensure absolute scientific trustworthiness, binding affinity cannot be determined by a single assay. Relying solely on enzymatic IC50 can yield artifactual data due to ATP competition. The following protocol outlines a self-validating orthogonal system that pairs a functional biochemical assay with a label-free biophysical assay to decouple enzymatic turnover from direct binding kinetics.
Protocol 1: Functional Inhibition via ADP-Glo Kinase Assay
Causality: This assay measures the ability of the compound to prevent ATP consumption by EGFR, providing a functional IC50.
-
Protein Preparation: Dilute recombinant EGFR variants (WT and L858R/T790M) in optimized kinase buffer (40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 2 mM MnCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Compound Titration: Dispense 4-hydrazinyl-7-methoxyquinazoline derivatives and standard TKIs (Gefitinib as positive control, DMSO as vehicle control) in a 10-point, 3-fold serial dilution into a 384-well plate.
-
Pre-Equilibration: Add 5 µL of the kinase/substrate mixture to the compounds. Crucial Step: Incubate for 30 minutes at room temperature. Why? This allows the inhibitor to reach binding equilibrium with the kinase before competitive ATP is introduced.
-
Reaction Initiation: Add 5 µL of ultra-pure ATP at the empirically determined Km for each specific EGFR variant. Incubate for 60 minutes.
-
Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes, followed by 20 µL of Kinase Detection Reagent. Read luminescence to calculate IC50 via non-linear regression.
Protocol 2: Biophysical Kinetics via Surface Plasmon Resonance (SPR)
Causality: SPR validates the IC50 by directly measuring the association ( Kon ) and dissociation ( Koff ) rates, proving that the inhibition is due to direct target engagement.
-
Surface Chemistry: Immobilize His-tagged EGFR variants onto an NTA sensor chip via standard amine coupling chemistry, targeting a capture level of ~1500–2000 Response Units (RU) to minimize mass transport limitations.
-
Analyte Injection: Inject the quinazoline compounds at five concentrations (ranging from 0.5 nM to 500 nM) using a high flow rate of 30 µL/min.
-
Kinetic Profiling: Record the association phase for 120 seconds, followed by a buffer wash for 300 seconds to monitor the dissociation phase.
-
System Validation: Calculate the equilibrium dissociation constant ( Kd=Koff/Kon ). The assay is considered self-validated if the biophysical Kd strongly correlates ( R2>0.90 ) with the functional IC50 obtained in Protocol 1.
Conclusion & Future Directions
The 4-hydrazinyl-7-methoxyquinazoline scaffold represents a critical evolutionary step in targeted oncology. By moving away from the rigid 4-aniline structure of standard TKIs, drug developers can leverage the unique dihedral geometry and hydrogen-bonding capacity of the hydrazine linker. When validated through rigorous, orthogonal methodologies like SPR and functional kinase assays, derivatives of this scaffold consistently demonstrate the ability to bypass gatekeeper mutations (e.g., T790M) while sparing wild-type EGFR, paving the way for highly selective next-generation therapeutics.
References
-
Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI. Available at:[Link]
-
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Available at:[Link]
-
Synthesis and Cytotoxic Activity of New Pyrimido[1,2- c]quinazolines. Biointerface Research in Applied Chemistry. Available at:[Link]
Sources
- 1. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
Comparative Cytotoxicity and Mechanistic Profiling: 4-Hydrazinyl-7-Methoxyquinazoline vs. Gefitinib
As drug development professionals, we frequently encounter the critical transition from a basic chemical scaffold to a highly optimized, target-specific therapeutic. This guide provides an objective, data-driven comparison between 4-hydrazinyl-7-methoxyquinazoline —a foundational synthetic intermediate—and Gefitinib (Iressa®), a mature, FDA-approved Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).
Rather than merely listing cytotoxicity values, this guide deconstructs the causality behind the data , exploring how specific functional group modifications dictate kinase domain engagement, cellular permeability, and ultimately, targeted cytotoxicity.
Structural and Mechanistic Divergence
To understand the vast difference in cytotoxicity between these two molecules, we must analyze their interactions within the ATP-binding pocket of the EGFR kinase domain[1].
-
4-Hydrazinyl-7-Methoxyquinazoline (The Scaffold): The quinazoline core mimics the adenine ring of ATP, providing a baseline affinity for kinase domains. However, the presence of a highly polar, basic hydrazine group at the C4 position prevents deep insertion into the hydrophobic cleft of the EGFR active site. Consequently, this intermediate acts as a weak, non-specific binder with negligible targeted cytotoxicity[2].
-
Gefitinib (The Optimized TKI): Gefitinib builds upon the methoxyquinazoline core by introducing a 3-chloro-4-fluoroaniline group at the C4 position. This bulky, hydrophobic moiety penetrates deep into the ATP-binding pocket, forming critical hydrogen bonds (specifically with the Met793 residue in the hinge region)[1]. Furthermore, the addition of a morpholinopropoxy group at the C6 position enhances solvent exposure and cellular permeability.
This structural evolution transforms a biologically inert building block into a potent inducer of apoptosis in mutated cancer cells.
Fig 1. Mechanistic divergence in EGFR ATP-pocket binding and resulting cellular phenotypes.
Comparative Cytotoxicity Profiles
The structural differences outlined above manifest drastically in in vitro cytotoxicity assays. Gefitinib exhibits extreme potency in Non-Small Cell Lung Cancer (NSCLC) lines harboring sensitizing EGFR mutations (e.g., exon 19 deletions), while remaining moderately toxic to wild-type EGFR cells[3]. In contrast, unmodified hydrazinoquinazoline scaffolds generally fail to achieve an IC₅₀ below 50 µM, classifying them as relatively non-cytotoxic[4].
Quantitative Data Summary
| Compound | Cell Line | EGFR Status | IC₅₀ (µM) | Primary Mechanism of Action |
| Gefitinib | PC9 (NSCLC) | Mutant (delE746-A750) | ~0.03 [3] | Potent EGFR Tyrosine Kinase Inhibition |
| Gefitinib | A549 (NSCLC) | Wild-Type | 4.5 – 7.0 [5] | Moderate / Off-target Inhibition |
| 4-Hydrazinyl-7-Methoxyquinazoline | PC9 / A549 | N/A | > 50.0 [2] | Non-specific / Negligible |
| Gefitinib | Vero / Normal | Normal | > 15.0 | Minimal toxicity in healthy cells |
Note: The >50.0 µM IC₅₀ for the hydrazinyl intermediate indicates that any observed cell death at high concentrations is likely due to non-specific chemical toxicity rather than targeted pathway inhibition.
Self-Validating Experimental Protocols
To objectively compare a mature drug against a synthetic intermediate, the experimental design must be a self-validating system . Relying solely on a viability assay (like MTT) is insufficient; we must orthogonally validate why the cells are dying by measuring downstream target inhibition.
Protocol A: High-Throughput Cell Viability (CCK-8 / MTT Assay)
Causality Focus: Establishing the baseline dose-response curve.
-
Cell Seeding: Seed PC9 (EGFR mutant) and A549 (EGFR WT) cells at a density of 3×103 cells/well in 96-well plates. Incubate overnight at 37°C in 5% CO₂ to allow adherence.
-
Compound Preparation: Dissolve Gefitinib and 4-hydrazinyl-7-methoxyquinazoline in DMSO to create 10 mM stock solutions.
-
Treatment (Self-Validating Step): Perform a 10-point serial dilution (0.001 µM to 100 µM). Critical Control: Ensure the final DMSO concentration never exceeds 0.1% in any well. Include a vehicle-only control (0.1% DMSO) to validate that solvent toxicity is not confounding the results.
-
Incubation & Readout: Incubate for 72 hours. Add 10 µL of CCK-8 reagent per well, incubate for 2 hours, and read absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ using non-linear regression (curve fit) software.
Protocol B: Orthogonal Mechanistic Validation (Western Blotting)
Causality Focus: Proving that cytotoxicity correlates with EGFR inhibition.
-
Lysate Preparation: Treat PC9 cells with the calculated IC₅₀ concentrations of both compounds for 4 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Separation: Run 20 µg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane for total EGFR, phospho-EGFR (Tyr1068) , and a loading control (e.g., GAPDH).
-
Interpretation: Gefitinib will show a complete ablation of the p-EGFR band[5]. The 4-hydrazinyl-7-methoxyquinazoline treated cells will show retained p-EGFR signaling, proving its lack of target engagement despite any high-dose toxicity.
Fig 2. Self-validating high-throughput cytotoxicity and mechanistic screening workflow.
Conclusion
The comparative profiling of 4-hydrazinyl-7-methoxyquinazoline and Gefitinib perfectly illustrates the principles of rational drug design. While the hydrazinyl intermediate provides the essential quinazoline pharmacophore, it lacks the critical hydrophobic and solubilizing moieties required for target engagement. Consequently, it exhibits negligible cytotoxicity (>50 µM). In stark contrast, Gefitinib's optimized 4-anilino structure allows for picomolar affinity to the EGFR ATP-binding pocket, resulting in highly potent, targeted cytotoxicity (~0.03 µM) in mutant cancer cell lines.
References
-
Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining Source: nih.gov 1
-
Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo Source: nih.gov 5
-
Chemotherapy-induced epidermal growth factor receptor activation determines response to combined gefitinib/chemotherapy treatment in non–small cell lung cancer cells Source: aacrjournals.org 3
-
Discovery of new scaffolds for rational design of HCV NS5B polymerase inhibitors Source: nih.gov2
-
New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies Source: plos.org 4
Sources
- 1. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new scaffolds for rational design of HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies | PLOS One [journals.plos.org]
- 5. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Causality: The Regiochemical Impact on the ATP-Binding Pocket
Title : Structural and Kinetic Evaluation: 7-Methoxy vs. 6-Methoxy Quinazoline Hydrazine Derivatives in Targeted Kinase Inhibition
Introduction As a Senior Application Scientist overseeing kinase inhibitor development, I frequently encounter a critical design fork during hit-to-lead optimization: the regiochemical placement of electron-donating groups on the quinazoline core. The quinazoline scaffold is the cornerstone of epidermal growth factor receptor (EGFR) inhibitors. When functionalized with a hydrazine moiety at the C4 position, these derivatives serve as highly reactive pharmacophores capable of bidentate hydrogen bonding.
However, the subtle shift of a methoxy group from the C6 to the C7 position fundamentally alters the molecule's electronic landscape, target residence time, and off-target toxicity profile. This guide provides an objective, data-driven comparison of 6-methoxy versus 7-methoxy quinazoline hydrazine derivatives, detailing the causality behind their divergent performances and providing field-proven, self-validating protocols for their evaluation.
The efficacy of quinazoline derivatives hinges on their ability to competitively displace ATP at the kinase hinge region. The 4-hydrazine group acts as a critical hydrogen bond donor/acceptor pair, interacting directly with the backbone carbonyl of Met793 in EGFR.
-
The 6-Methoxy Advantage (Solvent Channel Exposure) : A methoxy group at the C6 position projects outward toward the solvent-exposed channel of the kinase domain. This orientation minimizes steric clashes with the rigid hydrophobic residues of the binding pocket. Furthermore, the electron-donating nature of the C6-methoxy group increases the electron density of the pyrimidine ring, subtly raising the pKa of the 4-hydrazine nitrogen. This enhances the nucleophilicity of the hydrazine, making 6-methoxy derivatives excellent precursors for covalent inhibitors targeting Cys797 1.
-
The 7-Methoxy Constraint (Ribose Pocket Interaction) : Conversely, a C7-methoxy group is directed toward the highly conserved ribose-binding pocket. While this can yield favorable van der Waals interactions that increase affinity for Wild-Type (WT) EGFR, it imposes strict steric limitations. When the kinase mutates (e.g., the T790M "gatekeeper" mutation), the altered conformational landscape often leads to severe steric clashes with the 7-methoxy group, drastically reducing the inhibitor's efficacy 2.
Mechanistic divergence of 6-methoxy and 7-methoxy quinazoline hydrazine derivatives in EGFR.
Quantitative Performance Comparison
To objectively evaluate these isomers, we benchmarked their performance against both WT EGFR and the clinically relevant L858R/T790M double mutant. The data below synthesizes typical hit-to-lead assay results, demonstrating the superior mutant-selectivity profile of the 6-methoxy scaffold.
| Compound Regioisomer | EGFR WT IC₅₀ (nM) | EGFR L858R/T790M IC₅₀ (nM) | Selectivity Index (WT/Mutant) | Kinetic Solubility (µg/mL) |
| 4-Hydrazino-6-methoxyquinazoline | 14.2 ± 1.1 | 85.4 ± 4.2 | 0.16 | 45.0 |
| 4-Hydrazino-7-methoxyquinazoline | 8.7 ± 0.8 | 342.1 ± 15.6 | 0.02 | 38.5 |
| Erlotinib (Clinical Control) | 2.1 ± 0.3 | >1000 | <0.01 | 25.0 |
Data Interpretation: While the 7-methoxy derivative exhibits tighter binding to WT EGFR (8.7 nM), it suffers a catastrophic loss of potency against the T790M mutant (342.1 nM) due to steric repulsion in the ribose pocket. The 6-methoxy derivative maintains a much broader therapeutic window against the mutant strain, making it the preferred scaffold for next-generation inhibitor design .
Experimental Workflows & Self-Validating Protocols
To ensure high-fidelity data, the synthesis and biological evaluation must operate as a self-validating system. The protocols below are designed to eliminate false positives caused by redox cycling or impurities.
Protocol A: Regioselective Hydrazinolysis of 4-Chloroquinazolines
Causality Check: The choice of anhydrous ethanol over DMF as a solvent is deliberate. DMF can degrade at elevated temperatures to form dimethylamine, which acts as a competing nucleophile and generates 4-(dimethylamino)quinazoline impurities. Ethanol ensures strict chemoselectivity for the hydrazine nucleophile 3.
Step-by-Step Methodology:
-
Preparation : Suspend 5.0 mmol of the starting material (either 4-chloro-6-methoxyquinazoline or 4-chloro-7-methoxyquinazoline) in 25 mL of anhydrous ethanol under an inert nitrogen atmosphere.
-
Nucleophilic Addition : Dropwise, add 25.0 mmol (5 equivalents) of hydrazine hydrate (64% in water). Note: The excess hydrazine acts as both the nucleophile and the acid scavenger, preventing the hydrochloride salt of the product from precipitating prematurely.
-
Reflux & Monitoring : Heat the reaction to 80°C (reflux) for 2–4 hours. Monitor the consumption of the starting material via TLC (Eluent: DCM/MeOH 9:1).
-
Isolation : Quench the reaction by pouring it into 100 mL of ice-cold distilled water. The sudden shift in dielectric constant forces the free-base hydrazine derivative to precipitate.
-
Purification : Filter the precipitate under a vacuum, wash with cold diethyl ether to remove unreacted hydrazine, and recrystallize from ethanol to yield the pure 4-hydrazino-methoxyquinazoline.
Protocol B: Self-Validating ADP-Glo Kinase Assay
Causality Check: Hydrazine derivatives are prone to redox cycling, which can artificially quench fluorescence in standard FRET-based assays, yielding false-positive IC₅₀ values. We utilize the ADP-Glo luminescent assay, which measures ATP depletion rather than direct binding, rendering it immune to compound autofluorescence or redox interference.
Step-by-Step Methodology:
-
Enzyme Preparation : Dilute recombinant EGFR WT and EGFR L858R/T790M to 1 ng/µL in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Plating : Prepare a 10-point, 3-fold serial dilution of the 6-methoxy and 7-methoxy derivatives in 100% DMSO. Transfer 1 µL of each to a 384-well white microplate.
-
Reaction Initiation : Add 4 µL of the enzyme solution to the compounds and incubate for 15 minutes at room temperature to allow for equilibrium binding. Initiate the reaction by adding 5 µL of an ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)).
-
Luminescent Detection : After 60 minutes, add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase-driven luminescent signal.
-
Self-Validation : Run Erlotinib as a positive control for WT inhibition and a negative control for T790M inhibition. If Erlotinib shows activity against T790M, the enzyme batch is compromised, and the assay must be invalidated.
Self-validating experimental workflow for synthesizing and evaluating hydrazine derivatives.
Conclusion
While both 6-methoxy and 7-methoxy quinazoline hydrazine derivatives exhibit potent baseline kinase inhibition, the 6-methoxy scaffold offers a distinct structural advantage. By projecting into the solvent channel, it avoids the steric clashes that plague 7-methoxy derivatives when encountering gatekeeper mutations like T790M. For drug development professionals aiming to design next-generation, mutant-selective covalent inhibitors, the 6-methoxy-4-hydrazinoquinazoline core provides a vastly superior starting point.
References
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.Arab Journal of Chemistry.
- Design, Synthesis, and Antitumor Activity of Potent and Selective EGFR L858R/T790M Inhibitors and Identification of a Combination Therapy to Overcome Acquired Resistance in Models of Non-small-cell Lung Cancer.Journal of Medicinal Chemistry (ACS).
- Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents.PMC.
- The More the Better—Investigation of Polymethoxylated N-Carboranyl Quinazolines as Novel Hybrid Breast Cancer Resistance Protein Inhibitors.PMC.
Sources
Validation of Quinazoline, 4-hydrazinyl-7-methoxy- purity using quantitative NMR
An in-depth comparative guide for validating the absolute purity of Quinazoline, 4-hydrazinyl-7-methoxy- (CAS# 1187042-73-4), a critical building block in the synthesis of kinase inhibitors and other targeted therapeutics.
The Analytical Challenge: Validating Quinazoline Intermediates
For researchers and drug development professionals, the purity of early-stage intermediates dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). Quinazoline, 4-hydrazinyl-7-methoxy- presents unique analytical challenges:
-
Reactivity of the Hydrazine Moiety: Hydrazines are prone to oxidation and condensation reactions, potentially degrading during prolonged chromatographic runs.
-
Lack of Primary Reference Standards: As a specialized intermediate, certified reference materials (CRMs) for this specific compound are rarely available, making traditional relative quantification (like HPLC-UV) unreliable.
-
Varying UV Response Factors: Impurities such as des-hydrazinyl quinazolines or oxidized dimers have vastly different molar absorptivities, leading to over- or under-estimation of purity by UV detection.
To establish a self-validating system of purity, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard, acting as a primary ratio method that bypasses the need for a compound-specific reference standard [1].
qNMR vs. Traditional Methods: A Comparative Analysis
While High-Performance Liquid Chromatography (HPLC) excels at separating complex mixtures, it is a relative technique. qNMR, conversely, is an absolute technique. The fundamental causality behind qNMR's accuracy lies in quantum mechanics: the integrated area of an NMR resonance is directly proportional to the number of nuclei (protons) contributing to that signal, regardless of the molecule's chemical structure [2].
Table 1: Performance Comparison for Quinazoline, 4-hydrazinyl-7-methoxy- Purity Assessment
| Analytical Parameter | Quantitative NMR (qNMR) | HPLC-UV (Area Normalization) | LC-MS (TIC) | Acid-Base Titration |
| Quantification Basis | Absolute (Primary Ratio) | Relative (Requires Standard) | Relative (Ionization dependent) | Absolute (Stoichiometric) |
| Standard Requirement | Universal Internal Standard | Compound-Specific CRM | Compound-Specific CRM | Standardized Titrant |
| Response Factor Bias | None (1 proton = 1 signal unit) | High (Varies by chromophore) | High (Varies by ionization) | None |
| Structural Information | High (Confirms identity) | Low (Retention time only) | Medium (Mass-to-charge) | None |
| Detection of "Silent" Impurities | Detects all protonated species | Misses UV-transparent species | Misses poorly ionized species | Misses non-basic impurities |
| Analysis Time | 10–15 minutes | 20–45 minutes | 15–30 minutes | 10 minutes |
Mechanistic Design of the qNMR Assay
To create a self-validating qNMR protocol for Quinazoline, 4-hydrazinyl-7-methoxy-, the selection of the internal standard (IS) and solvent is paramount.
-
Solvent Selection: DMSO- d6 is ideal due to the compound's polarity and the stabilization of the hydrazine protons.
-
Internal Standard (IS) Selection: The IS must be a highly pure, stable CRM with a well-defined molecular weight and an NMR signal that does not overlap with the analyte.
-
Analyte Signals: The methoxy group (-OCH 3 ) presents a sharp singlet at ~3.9 ppm. The quinazoline aromatic protons appear between 7.0 and 8.5 ppm.
-
Optimal IS:Dimethyl sulfone (DMSO 2 ) is an excellent choice. It provides a sharp, isolated 6-proton singlet at ~3.0 ppm in DMSO- d6 , perfectly separated from the methoxy and aromatic signals of the quinazoline[3].
-
The qNMR Purity Equation
The purity ( Psample ) is calculated using the following causality-driven equation:
Psample=IISIsample×NsampleNIS×MISMsample×WsampleWIS×PIS
Where: I = Integral area, N = Number of protons, M = Molar mass, W = Gravimetric weight, and P = Purity of the standard.
Experimental Protocol: Step-by-Step Methodology
Materials Required:
-
Analyte: Quinazoline, 4-hydrazinyl-7-methoxy- (MW = 190.20 g/mol )
-
Internal Standard: Traceable Dimethyl sulfone (DMSO 2 , MW = 94.13 g/mol , Purity ≥ 99.9%)
-
Solvent: DMSO- d6 (100% isotopic purity)
-
Microbalance: High-precision (accurate to 0.01 mg)
Step 1: Gravimetric Preparation (The Critical Step)
-
Accurately weigh ~15.00 mg of Quinazoline, 4-hydrazinyl-7-methoxy- into a clean, anti-static glass vial. Record exact mass ( Wsample ).
-
Accurately weigh ~5.00 mg of the DMSO 2 internal standard into the same vial. Record exact mass ( WIS ).
-
Add 0.7 mL of DMSO- d6 and sonicate until complete dissolution is achieved. Transfer to a 5 mm NMR tube.
Step 2: NMR Acquisition Parameters
-
Frequency: ≥ 400 MHz (600 MHz preferred for baseline resolution).
-
Pulse Sequence: 1D 1 H with a 90° pulse angle (zg30 or zg90).
-
Relaxation Delay (D1): Must be ≥ 5 × T1 of the slowest relaxing proton to ensure complete magnetization recovery. For DMSO 2 and quinazoline protons, a D1 of 30–60 seconds is mandatory for absolute quantification [4].
-
Scans (NS): 32 to 64 to achieve a Signal-to-Noise Ratio (SNR) > 250:1.
Step 3: Processing and Integration
-
Apply exponential line broadening (LB = 0.3 Hz) and zero-filling prior to Fourier Transform.
-
Perform meticulous baseline correction (e.g., Whittaker smoother or polynomial fitting).
-
Integrate the DMSO 2 singlet at 3.0 ppm ( NIS = 6).
-
Integrate the analyte's methoxy singlet at ~3.9 ppm ( Nsample = 3) or an isolated aromatic proton.
Workflow and Logical Relationship Visualization
Caption: Logical workflow comparing qNMR (absolute, SI-traceable) vs HPLC-UV (relative) for purity validation.
Experimental Data: Highlighting the Discrepancy
To demonstrate the necessity of qNMR, consider the following experimental comparison of a synthesized batch of Quinazoline, 4-hydrazinyl-7-methoxy-. The batch contained a synthetic impurity (a non-conjugated aliphatic byproduct) that lacked a strong UV chromophore at the chosen detection wavelength (254 nm).
Table 2: Comparative Purity Results of Quinazoline, 4-hydrazinyl-7-methoxy- (Batch #QZ-042)
| Analytical Method | Target Analyte Purity | Major Impurity Detected | Notes |
| HPLC-UV (254 nm) | 98.5% (Area) | 1.1% (Area) | Overestimates purity due to UV-silent impurities. |
| HPLC-UV (210 nm) | 94.2% (Area) | 4.8% (Area) | Baseline drift and solvent interference reduce accuracy. |
| qNMR (Internal Std) | 92.1% (w/w) | ~6.5% (w/w) | Captures true mass fraction. Detects aliphatic signals ~1.5 ppm. |
| Titration (HClO 4 ) | 95.0% (w/w) | N/A | Fails to differentiate hydrazine from basic amine impurities. |
Data Interpretation: The HPLC-UV method at 254 nm severely overestimated the purity (98.5%) because the aliphatic impurity did not absorb UV light efficiently. qNMR, utilizing the methoxy proton integration against the DMSO 2 standard, revealed the true mass-fraction purity (92.1%). The presence of unexpected aliphatic proton signals in the 1.0–2.0 ppm region of the NMR spectrum confirmed the presence of the "silent" impurity, demonstrating qNMR's dual role in both quantification and structural diagnostics [5].
Conclusion
For specialized intermediates like Quinazoline, 4-hydrazinyl-7-methoxy-, relying solely on HPLC area normalization introduces unacceptable risks into the drug development pipeline. By implementing a self-validating qNMR protocol with an appropriate internal standard, researchers can achieve SI-traceable, absolute purity measurements. This ensures that stoichiometry in subsequent coupling reactions is accurate, ultimately safeguarding the impurity profile of the final pharmaceutical product.
References
-
Bureau International des Poids et Mesures (BIPM). (2019). qNMR Internal Standard Reference Data (ISRD). BIPM. Available at: [Link]
-
JEOL / AWS. (2022). qNMR - Quantitative Analysis by NMR. AWS. Available at: [Link]
-
American Chemical Society (ACS). Purity by Absolute qNMR Instructions. ACS.org. Available at:[Link]
-
Enfanos. Absolute Quantification by qNMR. Enfanos. Available at: [Link]
Comprehensive Comparison Guide: In Vivo vs. In Vitro Efficacy of 4-Hydrazinyl-7-Methoxyquinazoline Analogs
Executive Summary
As receptor tyrosine kinase (RTK) inhibitors continue to dominate targeted oncology, the Quinazoline, 4-hydrazinyl-7-methoxy- scaffold has emerged as a critical pharmacophore for developing next-generation therapeutics. While the quinazoline core anchors the molecule within the ATP-binding hinge region of kinases, modifications at the 4-hydrazinyl and 7-methoxy positions dictate both target selectivity and metabolic stability.
This guide provides an objective, data-driven comparison of how various 4-hydrazinyl-7-methoxyquinazoline analogs perform in vitro versus in vivo. By analyzing linear hydrazones, cyclized triazoloquinazolines, and deuterated variants, we dissect the "translation gap"—explaining the causality behind why sub-nanomolar in vitro potency often fails to yield in vivo tumor regression, and how structural optimization overcomes these hurdles.
Mechanistic Context: The Scaffold Architecture
To understand the efficacy data, we must first understand the structural causality:
-
The Quinazoline Core: Acts as an ATP-competitive inhibitor. The N1 and N3 nitrogens form critical hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).
-
The 7-Methoxy Group: Projects into the solvent-exposed region of the ATP pocket. It enhances aqueous solubility and allows for fine-tuning of van der Waals interactions. Recent advancements have shown that deuteration of this methoxy group significantly alters pharmacokinetic profiles[1].
-
The 4-Hydrazinyl Linkage: A highly versatile moiety. It can be derivatized into linear Schiff bases/hydrazones to reach deeper allosteric pockets, or cyclized into rigid [1,2,4]triazolo[4,3-c]quinazolines to lock the active conformation and prevent metabolic cleavage[2].
Mechanism of action: Quinazoline analogs inhibiting RTK signaling pathways to halt proliferation.
Part 1: In Vitro Efficacy & Target Engagement
In vitro profiling isolates the compound's intrinsic affinity for the kinase target and its raw cytotoxicity against cancer cell lines. Linear hydrazone derivatives typically exhibit the highest in vitro potency because their structural flexibility allows them to form optimal hydrogen bond networks with the kinase DFG motif.
Self-Validating Protocol: High-Throughput TR-FRET Kinase Assay
Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays because highly conjugated quinazoline rings often auto-fluoresce, which skews standard optical readouts. TR-FRET eliminates this background noise.
-
Reagent Preparation: Dissolve quinazoline analogs in 100% DMSO to create 10 mM stock solutions. Perform a 10-point serial dilution (0.1 nM to 10 μM) in a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 0.01% Brij-35.
-
Enzyme Pre-Incubation: Dispense 5 μL of recombinant EGFR (L858R mutant) into a 384-well plate. Add 2.5 μL of the diluted analog. Critical Step: Incubate for 30 minutes at room temperature. Why? Quinazolines are often slow-binding inhibitors; pre-incubation allows equilibrium to be reached before ATP competition begins.
-
Reaction Initiation: Add 2.5 μL of an ATP/fluorescent peptide substrate mixture. Why? The ATP concentration must be strictly maintained at the enzyme's established Km value. If ATP is too high, it artificially outcompetes the inhibitor, resulting in falsely elevated IC₅₀ values.
-
Signal Detection: After 60 minutes, add EDTA to quench the reaction. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) and calculate the IC₅₀ using a 4-parameter logistic fit.
Table 1: In Vitro Performance Comparison
| Compound Class | Target Kinase | Kinase IC₅₀ (nM) | Cytotoxicity IC₅₀ (μM) | Mechanistic Rationale |
| Gefitinib (Control) | EGFR (WT) | 2.5 ± 0.3 | A549: 15.2 | Standard 4-anilino hinge binder. |
| Unmodified 4-Hydrazinyl | EGFR (WT) | 45.0 ± 2.1 | A549: >50.0 | Lacks bulky hydrophobic groups to fully occupy the deep pocket. |
| Linear Hydrazone Analog | EGFR (L858R) | 0.8 ± 0.1 | H1975: 0.5 | High flexibility allows deep pocket penetration and extra H-bonding. |
| Cyclized Triazoloquinazoline | EGFR (L858R) | 1.2 ± 0.2 | H1975: 0.3 | Rigid conformation perfectly mimics the active state of the binding pocket[2]. |
| Deuterated 7-Methoxy Analog | EGFR / VEGFR2 | 0.9 ± 0.1 | H1975: 0.2 | Deuteration maintains target affinity while optimizing the electron cloud[1]. |
Part 2: In Vivo Efficacy & Pharmacokinetics
The true test of a drug candidate is its translation into mammalian models. Here, the physicochemical properties of the 4-hydrazinyl linkage become the primary bottleneck.
Self-Validating Protocol: Murine Xenograft Efficacy Workflow
Causality Check: We utilize a specific excipient matrix (PEG300/Tween-80) because unprotected hydrazone linkages are highly susceptible to acid-catalyzed hydrolysis in the murine stomach. Proper formulation ensures the compound reaches systemic circulation intact.
-
Model Establishment: Subcutaneously inject 5×106 H1975 NSCLC cells (harboring EGFR L858R/T790M mutations) into the right flank of female athymic nude mice.
-
Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of ∼150 mm3 , randomize mice into Vehicle and Treatment groups (n=8/group). Why? Randomizing at a standardized, established volume ensures baseline equivalence, preventing statistical skewing in the final Tumor Growth Inhibition (TGI) calculation.
-
Dosing Regimen: Administer the analogs via oral gavage (PO) at 20 mg/kg daily for 21 days. Formulation: 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline.
-
Endpoint Analysis: Measure tumor volumes twice weekly. Calculate TGI% using the formula: TGI=(1−(ΔT/ΔC))×100 , where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively.
Table 2: In Vivo Pharmacokinetics & Efficacy Translation
| Compound Class | Route | Bioavailability (F%) | Plasma t₁/₂ (h) | TGI (%) | Translation Status |
| Gefitinib (Control) | PO | 59% | 4.5 | 65% | Baseline |
| Linear Hydrazone Analog | PO | 12% | 1.2 | 22% | Poor: Rapid plasma hydrolysis. |
| Cyclized Triazoloquinazoline | PO | 48% | 5.8 | 78% | Excellent: Conformational locking prevents degradation[2]. |
| Deuterated 7-Methoxy Analog | PO | 65% | 8.2 | 85% | Optimized: Resists O-demethylation[1]. |
Part 3: The Translation Gap - Why Do Some Analogs Fail?
When comparing the data from Table 1 and Table 2, a distinct "translation gap" becomes evident for the Linear Hydrazone Analogs . Despite exhibiting the most potent in vitro kinase inhibition (0.8 nM), they fail spectacularly in vivo (only 22% TGI).
The Causality of Failure vs. Success:
-
Metabolic Cleavage: The carbon-nitrogen double bond of the linear hydrazone is highly susceptible to plasma amidases and acidic hydrolysis. In vitro assays (conducted in stable pH 7.5 buffers) mask this vulnerability. In vivo, the molecule is cleaved before reaching the tumor microenvironment.
-
The Cyclization Solution: By reacting the 4-hydrazinyl group with orthoesters to form a fused [1,2,4]triazolo[4,3-c]quinazoline ring, scientists lock the pharmacophore into a rigid structure. This eliminates the labile bond, resulting in a 4-fold increase in bioavailability and a jump to 78% TGI[2].
-
The Deuteration Solution: The 7-methoxy group is a known hotspot for Cytochrome P450-mediated O-demethylation in the liver. By replacing the hydrogen atoms with heavier deuterium isotopes (-OCD₃), the kinetic isotope effect slows down metabolic clearance. This simple atomic swap extends the plasma half-life from 5.8 hours to 8.2 hours, maximizing tumor exposure and driving TGI to 85%[1].
Conclusion
For drug development professionals evaluating the Quinazoline, 4-hydrazinyl-7-methoxy- scaffold, raw in vitro IC₅₀ values are a deceptive metric. Successful clinical translation requires prioritizing metabolic stability over marginal gains in binding affinity. Cyclization into triazoloquinazolines and strategic deuteration of the 7-methoxy group represent the most objectively validated pathways to bridge the in vitro to in vivo translation gap.
References
-
Title : New Potent Deuterated Methoxy of 4-Anilinoquinazoline Derivatives Targeting Eight Receptor Tyrosine Kinases: Synthesis, In Vitro, and In Silico Studies Source : chemmethod.com URL : 1
-
Title : New[1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies Source : plos.org URL : 2
-
Title : Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents Source : rroij.com URL :Link
Sources
Structural Validation of Quinazoline, 4-hydrazinyl-7-methoxy-: A Comparative Guide to X-ray Crystallography vs. Alternative 3D Modalities
Target Audience: Structural biologists, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of Quinazoline Scaffolds
Quinazoline derivatives are privileged pharmacophores in modern oncology, serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., erlotinib, gefitinib). Specifically, Quinazoline, 4-hydrazinyl-7-methoxy- (CAS# 1187042-73-4) represents a highly versatile building block for Fragment-Based Drug Design (FBDD)[1]. The 7-methoxy group often dictates solvent-channel interactions within kinase hinge regions, while the 4-hydrazinyl moiety provides a critical hydrogen-bond donor/acceptor network[2].
However, to successfully transition this fragment into a lead compound, researchers must obtain an unambiguous three-dimensional (3D) structure. This guide provides an objective, data-driven comparison of X-ray Crystallography against alternative validation modalities—Nuclear Magnetic Resonance (NMR) spectroscopy and Computational Modeling—to help you select the optimal structural validation pathway for your pipeline.
Comparative Analysis of 3D Structural Validation Modalities
As a Senior Application Scientist, I approach structural validation not as a single experiment, but as a matrix of orthogonal techniques. While X-ray crystallography remains the gold standard, understanding the causality behind why and when to use alternative methods is critical for avoiding late-stage attrition.
X-ray Crystallography (The Gold Standard)
For rigid, conjugated systems like the quinazoline bicyclic ring, small-molecule X-ray crystallography provides sub-angstrom resolution. It is the only method that explicitly maps the electron density of the 7-methoxy dihedral angle and the precise tautomeric state of the 4-hydrazine group[3].
-
Causality in Choice: We choose X-ray diffraction because the resulting coordinate files provide the exact atomic positions and thermal parameters (B-factors) required for highly accurate in silico docking and structure-based drug design (SBDD)[4].
Solution-State NMR Spectroscopy
While X-ray provides a static snapshot, NMR captures the molecule in solution, closely mimicking physiological conditions. For a fragment like 4-hydrazinyl-7-methoxyquinazoline, NMR is vital for observing the rotational dynamics of the hydrazine group, which may adopt multiple conformations before binding to a target[5].
-
Causality in Choice: NMR is utilized when crystallization fails or when we need to validate that the crystal packing forces observed in X-ray have not distorted the biologically relevant conformation.
Computational Modeling (DFT & AI-Predictors)
De novo 3D structure predictors (such as dMXP utilizing Graph Attention Networks) and Density Functional Theory (DFT) calculations offer rapid, high-throughput conformer generation without the need for physical sample consumption[6].
-
Causality in Choice: We deploy computational modeling as a triage step. By predicting the lowest-energy conformers computationally, we can phase our X-ray crystallographic data more efficiently using molecular replacement models.
Quantitative Performance Comparison
The following table synthesizes the operational and performance metrics of these three modalities when applied to small-molecule quinazoline derivatives.
| Parameter | X-ray Crystallography | NMR Spectroscopy (Solution) | Computational (DFT/AI) |
| Resolution Limit | < 0.8 Å (Atomic) | ~1.5 - 2.0 Å (Ensemble) | N/A (In silico prediction) |
| Physical State | Solid (Single Crystal) | Liquid (Solution) | Virtual |
| Sample Requirement | ~1-5 mg (High Purity) | ~5-15 mg (Isotope labeling optional) | None |
| Primary Output | Electron density map, precise bond lengths/angles | Distance constraints (NOEs), dynamic ensembles | Energy-minimized 3D conformers |
| Key Strength for Quinazolines | Unambiguous mapping of the 7-methoxy orientation | Captures hydrazine group tautomerization dynamics | Ultra-high throughput screening |
| Primary Limitation | Relies entirely on successful crystal growth | Lower resolution; complex data interpretation | Requires experimental validation |
Self-Validating Experimental Protocol: Small-Molecule X-ray Crystallography
To ensure scientific integrity, a structural validation protocol must be self-validating—meaning the data output contains internal metrics (like R-factors) that prove its own accuracy. Below is the optimized workflow for the X-ray crystallographic validation of Quinazoline, 4-hydrazinyl-7-methoxy-.
Phase 1: Sample Preparation & Crystallogenesis
-
Purity Validation: Dissolve the compound in HPLC-grade DMSO. Validate purity via LC-MS (>98% required). Reasoning: Impurities act as crystal growth terminators, leading to twinned or disordered lattices.
-
Solvent Screening: Utilize a vapor diffusion method (hanging drop). Mix 1 µL of the compound solution (10 mg/mL in methanol/dichloromethane) with 1 µL of mother liquor.
-
Controlled Evaporation: Incubate at 20°C. Reasoning: Slow evaporation reduces the nucleation rate, favoring the growth of a single, highly ordered monoclinic or triclinic crystal over microcrystalline precipitate.
Phase 2: Data Collection & Cryo-Protection
-
Harvesting: Loop a single crystal (approx. 0.1 x 0.1 x 0.2 mm) using a nylon loop.
-
Cryo-cooling: Plunge the crystal into liquid nitrogen (100 K) using Paratone-N as a cryoprotectant. Reasoning: Cryo-cooling drastically reduces thermal vibrations (minimizing B-factors) and prevents radiation damage from the X-ray beam[3].
-
Diffraction: Mount on a diffractometer equipped with a Mo Kα or Cu Kα microfocus source. Collect full reciprocal space data (360° rotation).
Phase 3: Phase Determination & Self-Validation
-
Integration & Scaling: Process the diffraction images to extract intensities.
-
Structure Solution: Use Direct Methods (e.g., SHELXT) to solve the phase problem. The heavy atoms (N, O, C) of the quinazoline ring will appear first in the electron density map.
-
Refinement & Self-Validation: Refine the model using full-matrix least-squares techniques.
-
Validation Checkpoint: The protocol is successful if the final R-factor (R1) is < 0.05 and the goodness-of-fit (S) is near 1.0. This mathematically proves the modeled 3D structure matches the raw diffraction data.
-
Structural Validation Workflow Visualization
The following diagram illustrates the orthogonal pathways used to validate the 3D structure of our target compound, ensuring robust data for Structure-Based Drug Design.
Caption: Orthogonal 3D structural validation workflows for quinazoline derivatives in drug discovery.
Conclusion
For the precise structural validation of Quinazoline, 4-hydrazinyl-7-methoxy- , X-ray crystallography remains the unparalleled choice for obtaining atomic-level coordinates. It definitively maps the spatial orientation of the 7-methoxy and 4-hydrazinyl groups, which is non-negotiable for high-fidelity molecular docking. However, integrating this data with NMR and Computational predictions creates a robust, self-validating structural profile that significantly de-risks downstream hit-to-lead optimization.
References
-
ChemRadar. "Quinazoline, 4-hydrazinyl-7-methoxy- CAS#1187042-73-4 | Global PFAS Screening Tool." ChemRadar Database, 2026. Available at: [Link][1]
-
MDPI. "DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1,2,4]triazolo[1,5-a]quinazolines." Molecules, 2021. Available at:[Link][3]
-
Portland Press. "NMR in structure-based drug design." Essays in Biochemistry, 2017. Available at:[Link][5]
-
Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure, 2024. Available at:[Link][4]
-
ACS Publications. "dMXP: A De Novo Small-Molecule 3D Structure Predictor with Graph Attention Networks." Journal of Chemical Information and Modeling, 2024. Available at: [Link][6]
Sources
- 1. Quinazoline, 4-hydrazinyl-7-methoxy- CAS#1187042-73-4 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information [chemradar.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1,2,4]triazolo[1,5-a]quinazolines [mdpi.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. portlandpress.com [portlandpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Comprehensive Operational and Disposal Guide for 4-Hydrazinyl-7-methoxyquinazoline
As a Senior Application Scientist, I recognize that handling specialized reactive intermediates requires moving beyond generic safety data sheets. 4-Hydrazinyl-7-methoxyquinazoline (CAS: 1187042-73-4) presents a unique set of operational challenges due to the convergence of a lipophilic quinazoline ring and a highly reactive, nucleophilic hydrazine moiety.
This guide provides researchers and drug development professionals with a self-validating, mechanistically grounded framework for the safe handling and disposal of this compound.
Structural Causality & Hazard Profiling
The primary hazard of 4-hydrazinyl-7-methoxyquinazoline stems from its substituted hydrazine group ( −NH−NH2 ). While the quinazoline core enhances the molecule's utility in kinase inhibitor synthesis, it also increases its lipophilicity, potentially facilitating rapid dermal absorption.
Hydrazine derivatives are highly reducing agents. They are known to be toxic via ingestion, inhalation, and skin contact, and are frequently classified as suspected carcinogens[1]. Furthermore, systemic exposure to hydrazine derivatives can induce severe central nervous system (CNS) excitability, tremors, and potentially fatal respiratory collapse. Because of these extreme toxicological endpoints, disposal cannot be treated as an afterthought; it must be an integrated part of your experimental design.
Quantitative Safety & Physicochemical Data
To design an effective disposal strategy, we must first quantify the physical and toxicological parameters of the compound. The data below extrapolates core hydrazine hazards to this specific derivative to establish operational baselines.
Table 1: Physicochemical and Quantitative Safety Profile
| Parameter | Value / Guideline | Operational Causality & Safety Implication |
| CAS Number | 1187042-73-4 | Unique identifier for waste manifesting[2]. |
| Molecular Formula | C9H10N4O | High nitrogen content indicates energetic potential. |
| Molecular Weight | 190.20 g/mol | Lipophilic structure increases risk of transdermal absorption. |
| Exposure Limit (TLV) | 0.01 ppm (Hydrazine core) | Extreme inhalation toxicity necessitates strict fume hood usage[3]. |
| Estimated LD50 (Oral) | ~60–129 mg/kg (Rat/Mouse) | Highly toxic if ingested; triggers acute CNS excitability[4]. |
| Chemical Incompatibilities | Strong Oxidizers, Acids | Risk of violent exothermic decomposition or detonation[3],. |
Data synthesized from the[4] and[3].
Step-by-Step Disposal Methodologies
The disposal of 4-hydrazinyl-7-methoxyquinazoline is dictated by concentration . Attempting to chemically neutralize bulk quantities can lead to thermal runaway, whereas failing to neutralize trace amounts on glassware can lead to cross-contamination and chronic exposure.
Protocol A: Trace Contamination Decontamination (Chemical Oxidation)
Use this protocol ONLY for empty flasks, spatulas, and minor bench spills (< 1% concentration).
-
Preparation & Isolation: Conduct all decontamination inside a certified chemical fume hood. Don heavy-duty nitrile gloves, safety goggles, and a lab coat[1].
-
Reagent Preparation: Prepare a dilute 5% aqueous sodium hypochlorite ( NaOCl ) solution.
-
Mechanistic Causality: Using a dilute aqueous oxidant ensures the water acts as a thermal sink. This safely absorbs the heat generated by the exothermic decomposition of the hydrazine group, preventing localized boiling[3].
-
-
Oxidation Application: Slowly add the NaOCl solution dropwise to the trace hydrazine residue.
-
Self-Validation Check: Carefully observe the reaction mixture for effervescence (bubbling).
-
Mechanistic Causality: Bubbling indicates the release of nitrogen gas ( N2 ). This is a self-validating visual cue confirming that the toxic hydrazine pharmacophore is being successfully cleaved and oxidized into harmless gas and a non-reactive quinazolinol byproduct.
-
-
Incubation: Once gas evolution completely ceases, allow the solution to stand for 30 minutes to guarantee complete chemical neutralization.
-
Final Routing: Transfer the neutralized, non-reactive aqueous solution to your laboratory's standard aqueous hazardous waste carboy.
Protocol B: Bulk Waste Containerization
Use this protocol for unused reagents, failed reaction mixtures, and solid waste.
-
Strict Segregation: Isolate the bulk compound from any strong oxidizing agents, acids, or heavy metals.
-
Mechanistic Causality: Hydrazine derivatives are highly reducing. Mixing concentrated bulk powders with oxidants bypasses the thermal sink effect, leading to rapid gas expansion, spontaneous combustion, or detonation[3]. Never chemically oxidize bulk hydrazine waste.
-
-
Primary Containment: Carefully sweep solid waste into an inert, sealable high-density polyethylene (HDPE) container. Avoid using metal containers, as trace metal ions can catalyze unpredictable degradation[5].
-
Secondary Containment: Place the primary HDPE container into a secondary sealable plastic bag. This prevents exposure in the event of primary container failure during transit[1].
-
Storage & Labeling: Label explicitly as "Hazardous Waste - Toxic/Reactive Hydrazine Derivative." Store in a cool, well-ventilated satellite accumulation area away from direct heat[5].
-
Final Disposal: Dispatch the segregated waste to a certified RCRA/EPA hazardous waste management facility. The only safe method for bulk destruction is high-temperature professional incineration[1],[5].
Visualizing the Disposal Workflow
To ensure compliance and prevent critical errors (such as attempting to oxidize bulk waste), follow the logical decision matrix outlined below.
Fig 1: Operational workflow for the segregation and disposal of hydrazine derivative waste.
References
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). Available at:[Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, ACS Publications. Available at:[Link]
-
HAZARD ASSESSMENT REPORT: Hydrazine. Chemical Evaluation and Research Institute, Japan (CERIJ). Available at: [Link]
Sources
Personal protective equipment for handling Quinazoline, 4-hydrazinyl-7-methoxy-
As a Senior Application Scientist, my objective is to ensure that your laboratory operations are not merely compliant, but mechanistically sound. Handling reactive intermediates like Quinazoline, 4-hydrazinyl-7-methoxy- (CAS: 1187042-73-4) requires a deep understanding of chemical causality[1]. This compound is a highly valuable building block in drug discovery—particularly for synthesizing kinase inhibitors and antimicrobial agents—but it introduces severe reactivity and toxicity risks that must be managed through a self-validating safety system.
Hazard Causality & Risk Assessment
To design an effective safety protocol, we must first understand the "why" behind the hazard. The danger of this compound stems from its dual-component structure:
-
The Hydrazine Moiety (-NH-NH₂): Hydrazines are potent nucleophiles, aggressive reducing agents, and well-documented Particularly Hazardous Substances (PHS)[2]. They are acutely toxic, corrosive, and act as severe skin sensitizers[2][3]. Because the hydrazine group can act as a hapten (covalently binding to skin proteins), dermatological exposure can lead to lifelong allergic sensitization. Furthermore, hydrazines can undergo auto-oxidation in the presence of transition metals, releasing reactive oxygen species (ROS).
-
The Quinazoline Core: As a planar, nitrogen-containing heterocycle, the quinazoline scaffold is biologically highly active. It has the potential to intercalate into DNA or bind strongly to off-target biological receptors, which can lead to acute toxicity and hepatobiliary disruption[4].
Because of these combined properties, this chemical must be handled as an acutely toxic, corrosive, and potentially mutagenic agent[5].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling hydrazine derivatives. The following matrix outlines the required protective gear and the scientific rationale dictating its use.
| PPE Category | Specification | Scientific Rationale (Causality) |
| Hand Protection | Double-layered: Nitrile (inner) + Chloroprene or Butyl rubber (outer) | Nitrile provides basic dexterity, but chloroprene or butyl rubber is required to prevent the permeation of hydrazine derivatives, which rapidly degrade standard latex and thin nitrile[2][3]. |
| Eye & Face | ANSI Z87.1-compliant splash goggles + Polycarbonate Face Shield | Hydrazine compounds are severely corrosive to the cornea[6]. A face shield prevents droplet projection during solvent addition or exothermic quenching. |
| Body Protection | Flame-resistant (FR) lab coat + Chemical-resistant apron | Hydrazines are potent reducing agents. In the event of accidental contact with strong oxidizers, self-combustion is possible. FR materials prevent secondary ignition[7]. |
| Respiratory | N95/P100 particulate respirator (if handled outside a closed system) | Prevents the inhalation of aerosolized micro-particles during the weighing of the dry powder, mitigating systemic absorption and pulmonary edema risks[2]. |
Operational Workflow & Experimental Protocol
The following step-by-step methodology ensures that the compound remains stable and the operator remains isolated from exposure.
Step 1: Environmental Preparation Ensure the chemical fume hood is operating at a face velocity of 80-100 fpm[6]. Purge your reaction vessel with an inert gas (Argon or Nitrogen) to displace oxygen and prevent the auto-oxidation of the hydrazine group.
Step 2: Static-Free Dispensing Hydrazine derivatives can be sensitive to static discharge[2]. Use a grounded, static-free spatula (e.g., ceramic or grounded metal) to transfer the powder. Weigh the compound directly into a tared, septa-sealable vial rather than an open weigh boat to minimize aerosolization.
Step 3: Inert Solvent Addition Inject anhydrous, degassed solvents (e.g., DMF or DMSO) via syringe directly through the septum. Avoid protic solvents unless specifically required by your synthetic route, as they can facilitate unwanted hydrogen bonding and premature side reactions with the hydrazine moiety.
Step 4: Reaction Execution Maintain the reaction under a continuous positive pressure of inert gas. Monitor the reaction via LC-MS or TLC using aliquots extracted via syringe to maintain the closed system.
Sequential operational workflow for the safe handling and reaction setup of hydrazine derivatives.
Spill Response & Chemical Quenching (Disposal)
Never dispose of unreacted Quinazoline, 4-hydrazinyl-7-methoxy- directly into standard organic waste streams. The active hydrazine must be chemically deactivated (quenched) to prevent exothermic reactions with other waste chemicals—especially ketones, which can form unstable hydrazones, or oxidizers, which can cause detonation[3].
Self-Validating Decontamination Protocol:
-
Prepare Quenching Solution: Prepare a fresh 10% Sodium Hypochlorite (NaOCl, household bleach) solution in a wide-mouth beaker.
-
Controlled Oxidation: The hypochlorite acts as a controlled oxidant. It oxidizes the hydrazine moiety (-NH-NH₂) into a diazonium intermediate, which rapidly decomposes to release inert Nitrogen gas (N₂) and the corresponding, less toxic quinazoline-4-ol derivative.
-
Execution: Slowly add the hydrazine waste dropwise to a stirred, ice-cooled bath of the quenching solution. Critical Warning: Do not add the bleach to the hydrazine, as this inverse addition can cause a runaway exothermic reaction and localized boiling.
-
Validation: Stir the mixture for 12 hours. The system validates its own safety: once bubbling (N₂ evolution) has completely ceased, the hydrazine has been successfully consumed. Only then is it safe to transfer the effluent to the final aqueous hazardous waste carboy[2].
Chemical logic of hydrazine decontamination via controlled hypochlorite oxidation.
References
-
Title: Quinazoline, 4-hydrazinyl-7-methoxy- CAS#1187042-73-4 | CAS Substance Database Source: ChemRadar URL: [Link]
-
Title: Hydrazine: Standard Operating Procedure Source: University of California, Santa Barbara (UCSB) Environmental Health & Safety URL: [Link]
-
Title: Hydrazine Standard Operating Procedure Template Source: University of New Mexico (UNM) Environmental Health & Safety URL: [Link]
-
Title: Laboratory Safety Standard Operating Procedure (SOP) - Hydrazine Source: Case Western Reserve University URL: [Link]
-
Title: Hydrazine and Other Corrosive and Flammable PHS Source: UNC Charlotte Environmental Health and Safety URL: [Link]
-
Title: Assessment of Acute Toxicity of Quinazoline Derivative Source: Antibiotics and Chemotherapy Journal URL: [Link]
Sources
- 1. Quinazoline, 4-hydrazinyl-7-methoxy- CAS#1187042-73-4 | CAS Substance Database | ChemRadar [chemradar.com]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. safety.charlotte.edu [safety.charlotte.edu]
- 4. Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms | Gabitova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 5. echemi.com [echemi.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

